Product packaging for C14H14Cl2O2(Cat. No.:)

C14H14Cl2O2

Cat. No.: B8036094
M. Wt: 285.2 g/mol
InChI Key: OLKWYZYVQYPFIM-UHFFFAOYSA-N
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Description

The chemical compound with the molecular formula C14H14Cl2O2 is a valuable intermediate in synthetic organic and medicinal chemistry research. Researchers utilize this compound for its specific structure, which serves as a core building block for the development and synthesis of more complex molecules. Its applications are primarily found in exploratory studies within pharmaceutical and agrochemical R&D laboratories. This product is provided as a high-purity material to ensure consistency and reliability in experimental outcomes. It is intended for use in laboratory research settings only. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. Disclaimer: This compound is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any form of human or animal use. The information provided is for research purposes and does not constitute a specification for product use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2O2 B8036094 C14H14Cl2O2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKWYZYVQYPFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the production of synthetic pyrethroid insecticides. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development and agrochemical synthesis.

Introduction

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, also known as chlorophenolic acid, is a crucial building block for the synthesis of various pyrethroids, a class of insecticides valued for their high efficacy and relatively low mammalian toxicity. The specific stereochemistry of the cyclopropane ring and the nature of the vinyl substituent are critical for the insecticidal activity of the final products. This guide outlines two distinct and effective methods for the synthesis of this important intermediate.

Synthesis Route 1: The Lactone Pathway

This synthetic route commences with the Friedel-Crafts acylation of a methyl isobutyrate equivalent with p-chlorobenzoyl chloride, leading to the formation of a key lactone intermediate. Subsequent halogenation, ring opening, cyclization, and saponification yield the target carboxylic acid.

Signaling Pathway Diagram

Synthesis_Route_1 A p-Chlorobenzoyl chloride C 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone A->C SnCl4 B Methyl Isobutyrate B->C D 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester C->D PCl5, Methanol E 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester D->E Sodium Alkoxide F 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid E->F Saponification & Acidification

Caption: Synthetic pathway starting from p-chlorobenzoyl chloride.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone

To a solution of methyl isobutyrate and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) in a suitable inert solvent, p-chlorobenzoyl chloride is added dropwise at a controlled temperature. The reaction is stirred until completion, then quenched and worked up to isolate the lactone intermediate.

Step 2: Synthesis of 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester

The lactone from the previous step is treated with a halogenating agent like phosphorus pentachloride (PCl₅) in methanol. This reaction facilitates both the chlorination and the ring-opening of the lactone to form the corresponding hexenoic acid methyl ester.

Step 3: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester

The dichloro-hexenoic acid methyl ester is then subjected to dehydrochlorination and cyclization using a strong base, such as a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide), in an alcoholic solvent. This step forms the cyclopropane ring.

Step 4: Saponification and Acidification

The final step involves the saponification of the methyl ester to the corresponding carboxylate salt using a base like potassium hydroxide in methanol. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the final product, 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

Quantitative Data
StepProductStarting MaterialsReagentsYield
13,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactonep-Chlorobenzoyl chloride, Methyl IsobutyrateSnCl₄Data not available
23,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl esterLactone from Step 1PCl₅, MethanolData not available
33-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl esterDichloro-hexenoic acid methyl ester from Step 2Sodium AlkoxideData not available
43-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acidMethyl ester from Step 3KOH, HClData not available

Synthesis Route 2: The Propenal Pathway

This alternative two-stage process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The resulting intermediate undergoes cyclization in the presence of a base to afford the target carboxylic acid.[1]

Experimental Workflow Diagram

Synthesis_Route_2 cluster_stage1 Stage 1 cluster_stage2 Stage 2 A 3-Chloro-3-(4-chlorophenyl)propenal C 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one A->C B Chloromethyl isopropyl ketone B->C D 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one E 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid D->E Aqueous Base or Alcoholate

Caption: Two-stage synthesis from 3-chloro-3-(4-chlorophenyl)propenal.

Experimental Protocols

Stage 1: Synthesis of 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one

This stage involves the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The reaction can be carried out in the presence of a suitable catalyst or activating agent. The product, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one, can be isolated or used directly in the next stage.

Stage 2: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid

A suspension of 7 g (0.02 mol) of 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one in 20 ml of methanol is prepared.[1] To this suspension, 10 g (0.11 mol) of 45% aqueous sodium hydroxide solution is added dropwise at 20-25 °C over 30 minutes.[1] The reaction mixture is then stirred at 35 to 40 °C for 3 hours.[1] After this period, the mixture is neutralized with concentrated hydrochloric acid, and the bulk of the methanol is removed by evaporation under vacuum. The remaining solution is adjusted to pH 3 with concentrated hydrochloric acid and extracted with toluene at 40 °C. The solvent is then removed to yield the final product.[1]

Quantitative Data
StepProductStarting MaterialsReagents/ConditionsYield
14,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one3-Chloro-3-(4-chlorophenyl)propenal, Chloromethyl isopropyl ketone-Data not available
23-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one (7 g, 0.02 mol)45% aq. NaOH (10 g, 0.11 mol), Methanol (20 ml), 35-40 °C, 3h94% (5.36 g)[1]

Conclusion

This technical guide has detailed two primary synthetic routes for the production of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. While the lactone pathway presents a viable synthetic strategy, the propenal pathway is well-documented with specific experimental protocols and high reported yields. These methodologies provide a solid foundation for researchers and professionals in the synthesis of this important agrochemical intermediate. Further research into optimizing the lactone pathway could provide an alternative and potentially more efficient synthetic route.

References

In-Depth Technical Guide on 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, structure elucidation, and relevant biological pathways associated with the compound 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a synthetic pyrethroid intermediate.

Chemical Properties

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS RN: 73610-74-9) is a colorless solid.[1] It is practically insoluble in water but exhibits solubility in organic solvents such as benzene and toluene.[1] This compound serves as a key intermediate in the synthesis of certain pyrethroid insecticides.[1]

Table 1: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid

PropertyValueSource
Molecular FormulaC₁₄H₁₄Cl₂O₂--INVALID-LINK--
Molar Mass285.16 g/mol --INVALID-LINK--
AppearanceColorless solid--INVALID-LINK--
Boiling Point424.2 ± 40.0 °C (Predicted)--INVALID-LINK--
Density1.366 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa4.25 ± 0.42 (Predicted)--INVALID-LINK--
Water SolubilityInsoluble--INVALID-LINK--
Organic Solvent SolubilitySoluble in benzene, toluene--INVALID-LINK--

Structure Elucidation

The determination of the chemical structure of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Structure Elucidation

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (likely in the range of 7.0-7.5 ppm), a vinylic proton, cyclopropyl protons, and methyl protons.
¹³C NMR Resonances for aromatic carbons, vinylic carbons, cyclopropyl carbons, the carboxylic acid carbon, and methyl carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretches of the aromatic ring and vinyl group, and C-Cl stretches.
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the structure elucidation of organic compounds like 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

2.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Analyze the resulting spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

    • The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.

2.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C=O of the carboxylic acid, and C=C and C-Cl bonds.

Synthesis Pathway

A general synthesis pathway for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid involves several key steps.

G cluster_0 Synthesis Workflow p-chlorobenzoyl_chloride p-Chlorobenzoyl Chloride lactone_intermediate Butyrolactone Intermediate p-chlorobenzoyl_chloride->lactone_intermediate SnCl₄ methyl_benzoate Methyl Benzoate methyl_benzoate->lactone_intermediate hexene_ester Dichloro-hexene Ester lactone_intermediate->hexene_ester PCl₅, Methanol cyclopropanecarboxylic_ester Cyclopropanecarboxylic Acid Methyl Ester hexene_ester->cyclopropanecarboxylic_ester Dehydrochlorination & Cyclization (Sodium Alkoxide) final_product 3-[2-chloro-2-(4-chlorophenyl)ethenyl]- 2,2-dimethylcyclopropanecarboxylic Acid cyclopropanecarboxylic_ester->final_product Saponification & Acidification

Caption: Synthesis workflow for the target compound.

Biological Activity and Signaling Pathway

As an intermediate for pyrethroid insecticides, the final products derived from this compound are known to target the nervous system of insects. The primary mode of action is the modulation of voltage-gated sodium channels.

Pyrethroids bind to the voltage-gated sodium channels in the neuronal membranes, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability. The nerve cells are unable to repolarize, leading to a barrage of uncontrolled nerve impulses, paralysis, and ultimately the death of the insect.

G cluster_1 Pyrethroid Mechanism of Action Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to Channel_Open Prolonged Channel Opening VGSC->Channel_Open Causes Na_Influx Increased Na⁺ Influx Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis

References

Spectroscopic Analysis of C14H14Cl2O2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of C14H14Cl2O2, specifically n-butyl 2-(2,4-dichlorophenoxy)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Introduction

The chemical formula this compound represents several possible isomers. For the purpose of this guide, we will focus on n-butyl 2-(2,4-dichlorophenoxy)acetate as a plausible and representative structure. The spectroscopic data presented herein are predicted based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure of Focus:

  • Compound Name: n-butyl 2-(2,4-dichlorophenoxy)acetate

  • Molecular Formula: this compound

  • Molecular Weight: 305.16 g/mol

  • Structure:

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for n-butyl 2-(2,4-dichlorophenoxy)acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45d1HAr-H
7.20dd1HAr-H
6.90d1HAr-H
4.70s2HO-CH₂-C=O
4.20t2HO-CH₂-CH₂
1.65m2HO-CH₂-CH₂-CH₂
1.40m2HCH₂-CH₃
0.95t3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
168.5C=O (Ester)
152.0Ar-C-O
130.0Ar-C
128.0Ar-C-Cl
127.5Ar-C-Cl
126.0Ar-C
115.0Ar-C
66.0O-CH₂ (Ether)
65.0O-CH₂ (Ester)
30.5O-CH₂-CH₂
19.0CH₂-CH₃
13.5CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1760-1740StrongC=O Ester Stretch
1600-1450Medium-StrongAromatic C=C Bending
1250-1150StrongC-O Ester Stretch
1100-1000StrongC-O Ether Stretch
850-750StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
304/306/30810[M]⁺ (Molecular Ion)
219/221100[Cl₂C₆H₃OCH₂COOH]⁺
161/16340[Cl₂C₆H₃O]⁺
5780[C₄H₉]⁺
4160[C₃H₅]⁺
2950[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[2]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of about 10-100 µg/mL.[3]

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

    • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[4][5]

    • A detector records the abundance of each ion.[4]

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The data is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep Dissolution / Dilution NMR_Acq NMR Spectrometer Prep->NMR_Acq IR_Acq FT-IR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer Prep->MS_Acq NMR_Proc Fourier Transform Phasing Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Proc->NMR_Interp IR_Interp Characteristic Absorptions IR_Proc->IR_Interp MS_Interp Molecular Ion Fragmentation Pattern MS_Proc->MS_Interp Structure Structure Elucidation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

A generalized workflow for spectroscopic analysis from sample preparation to structure elucidation.

Diagram 2: Predicted Mass Spectrometry Fragmentation of n-butyl 2-(2,4-dichlorophenoxy)acetate

Mass_Fragmentation Mol_Ion [this compound]⁺˙ m/z = 304/306/308 Frag1 [Cl₂C₆H₃OCH₂COOH]⁺˙ m/z = 219/221 Mol_Ion->Frag1 - C₄H₈ Frag2 [C₄H₉]⁺ m/z = 57 Mol_Ion->Frag2 Frag3 [Cl₂C₆H₃O]⁺ m/z = 161/163 Frag1->Frag3 - CH₂COOH• Frag4 [C₄H₈]⁺˙ m/z = 56 Neutral1 - C₄H₉O• Neutral2 - C₄H₈ (McLafferty) Neutral3 - COOH•

Predicted electron ionization mass spectrometry fragmentation pathway for the target molecule.

References

The Genesis of a Key Pyrethroid Intermediate: A Technical Guide to the Discovery and History of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a pivotal intermediate in the production of synthetic pyrethroid insecticides. From its initial synthesis to its role in the development of highly effective and photostable insecticides like permethrin and cypermethrin, this document traces the scientific journey of this crucial molecule. Detailed experimental protocols for key synthetic methodologies are provided, and quantitative data is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the logical relationships in its synthesis.

Introduction: The Quest for a Stable Pyrethroid

The history of pyrethroid insecticides begins with the extraction of pyrethrins from the chrysanthemum flower, a practice dating back centuries. While effective, natural pyrethrins suffered from a significant drawback: rapid degradation in the presence of light and air, limiting their agricultural applications. This prompted a search for synthetic analogues that would retain the potent insecticidal activity and low mammalian toxicity of the natural compounds while exhibiting enhanced environmental stability.

The breakthrough came in the 1970s with the development of photostable pyrethroids. A key figure in this advancement was Michael Elliott and his team at the Rothamsted Experimental Station in the United Kingdom. Their work led to the invention of major pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. At the heart of these revolutionary insecticides lies a specific cyclopropanecarboxylic acid moiety: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid.

The Discovery of a Foundational Intermediate

The first reported synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid dates back to 1959 by Farkas, Kourim, and Sorm. This discovery, while not initially aimed at insecticide development, laid the crucial groundwork for the future of pyrethroid chemistry. It was later, in 1973, that Michael Elliott's team utilized this acid to synthesize permethrin, the first photostable pyrethroid, by esterifying it with 3-phenoxybenzyl alcohol. This innovation marked a turning point in crop protection and public health, providing a powerful new tool for pest control.

Synthetic Pathways and Methodologies

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, often referred to as DV-acid, has been approached through various routes. Below are detailed protocols for some of the key methodologies.

Dehydrochlorination of a Trichloroethyl Intermediate

One common industrial method involves the dehydrochlorination of a 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate precursor.

Experimental Protocol:

A mixture of methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate (0.035 mole) in 30 ml of a 20% aqueous solution of sodium hydroxide (0.15 mole) and 10 ml of methanol is heated to 98°C for 5 hours. After cooling, the reaction mixture is washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted with ether. The combined ether extracts are washed with brine, dried over magnesium sulfate, and concentrated to yield the product.

Synthesis of the Acid Chloride

For subsequent esterification to form the final pyrethroid, the carboxylic acid is often converted to its more reactive acid chloride derivative.

Experimental Protocol:

To a slurry of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (1.913 moles) in a flask, thionyl chloride (5.74 moles) is added dropwise with stirring under a nitrogen blanket. The reaction mixture is stirred at room temperature overnight. The crude product is then distilled under reduced pressure (66-67° C. at 0.5 mm of Hg).[1]

Stereoselective Synthesis for Enhanced Activity

The biological activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. The (+)-cis isomer of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid typically yields the most potent insecticides. Methods for the stereoselective synthesis and separation of these isomers have therefore been a significant area of research. One approach involves the use of chiral resolving agents.

Experimental Protocol for (+)-cis Isomer Enrichment:

A 1:1 cis:trans mixture of racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (4.0 mmol) and quinine trihydrate (4.0 mmol) are dissolved in hot ethyl acetate (60 ml). After cooling and standing at room temperature for one day, the precipitated salt is collected by filtration and recrystallized from ethyl acetate. The recrystallized salt is then hydrolyzed by washing with 1 N aqueous hydrochloric acid, and the product is extracted with diethyl ether.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to provide a basis for comparison.

Synthesis MethodStarting MaterialReagentsYieldPurity/Isomer RatioReference
DehydrochlorinationMethyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate20% aq. NaOH, Methanol74%cis/trans = 75/25EP0003683B1
Acid Chloride Formation (cis-isomer)cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acidThionyl chloride>95%98% (cis)[1]
Resolution of (+)-cis isomer with QuinineRacemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acidQuinine trihydrate, Ethyl acetate, HCl-(+)-cis:(-)-cis:(+)-trans:(-)-trans = 93.6:1.3:4.9:0.3[2]
Resolution of (+)-cis isomer with l-EphedrineRacemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acidl-Ephedrine, Acetonitrile, HCl-(+)-cis:(-)-cis:(+)-trans:(-)-trans = 77.8:1.1:18.1:3.0[2]
Dehydrochlorination with PyrrolidineMethyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylatePyrrolidine, Dimethylformamide-cis/trans = 74/26EP0003683B1

Visualizing the Synthesis

The following diagrams, created using the DOT language, illustrate the key synthetic pathways and logical relationships discussed.

Synthesis_Pathway_Dehydrochlorination start Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate reagents NaOH (aq), Methanol Heat (98°C) start->reagents intermediate Reaction Mixture reagents->intermediate acidification HCl (conc.) intermediate->acidification product 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid acidification->product

Caption: Dehydrochlorination synthesis of the target carboxylic acid.

Acid_Chloride_Formation start cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid reagent Thionyl Chloride (SOCl2) Room Temperature start->reagent product cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride reagent->product

Caption: Formation of the acid chloride derivative.

Stereoisomer_Resolution start Racemic cis,trans Acid Mixture quinine Quinine (Resolving Agent) start->quinine ephedrine l-Ephedrine (Resolving Agent) start->ephedrine salt_formation Diastereomeric Salt Formation (Crystallization) quinine->salt_formation ephedrine->salt_formation hydrolysis Hydrolysis (HCl) salt_formation->hydrolysis product_quinine Enriched (+)-cis Acid hydrolysis->product_quinine product_ephedrine Enriched (+)-cis Acid hydrolysis->product_ephedrine

Caption: Logical workflow for stereoisomer resolution.

Conclusion

The discovery and development of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid represent a significant milestone in the field of insecticide chemistry. This intermediate was the key that unlocked the development of photostable pyrethroids, leading to a new generation of highly effective and widely used pest control agents. The various synthetic routes, including stereoselective methods, highlight the ingenuity of chemists in optimizing the production of this crucial molecule. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a historical perspective, detailed experimental protocols, and comparative data to support further innovation in the development of safe and effective insecticides.

References

Technical Guide: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS 73610-74-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known physical and chemical characteristics of the compound identified by CAS number 73610-74-9, chemically named 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. The information presented herein is compiled from publicly available chemical databases and supplier information.

Chemical Identity

The compound with CAS number 73610-74-9 is an organic molecule belonging to the cyclopropane carboxylic acid family.[1][2] It is also known by the abbreviated name chlorpheniramic acid and serves as an intermediate in the synthesis of fluchlorfenthrin.[2]

IdentifierValue
CAS Number 73610-74-9
Chemical Name 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid
Molecular Formula C₁₄H₁₄Cl₂O₂[1][2][3]
Molecular Weight 285.16 g/mol [1][4]
Synonyms 3-[2-Chlor-2-(4-chlorphenyl)ethenyl]-2-dimethylcyclopropancarbonsäure, 3-[2-クロロ-2-(4-クロロフェニル)エテニル]-2-ジメチルシクロプロパンカルボン酸[1]

Physicochemical Properties

The available data on the physical and chemical properties of this compound are largely predicted through computational models. Experimental data is limited in the public domain.

PropertyValueSource
Appearance Colorless solid[2]ChemBK[2]
Boiling Point 424.2 ± 40.0 °CPredicted[3][4]
Density 1.366 ± 0.06 g/cm³Predicted[2][3]
pKa 4.25 ± 0.42Predicted[1][3]
Solubility Insoluble in water; Soluble in benzene and toluene.[2]ChemBK[2]

Experimental Protocols

Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid: [1][2]

The synthesis is a multi-step process:

  • Reaction: p-chlorobenzoyl chloride and methyl bentinate react in the presence of SnCl₄.

  • Intermediate Formation: This reaction yields 3,3-dimethyl-4-p-chlorophenacyl butyrolactone.

  • Halogenation: The butyrolactone intermediate is then reacted with a halogenating agent, such as PCl₅, in methanol.

  • Second Intermediate: This step generates 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene[4] methyl ester.

  • Cyclization: Dehydrochlorination and cyclization are induced by the action of a sodium alkoxide.

  • Ester Formation: The resulting product is 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester.

  • Final Product: Saponification and subsequent acidification of the methyl ester yield the final cyclopropanecarboxylic acid product.[1][2]

Logical Relationships and Workflows

Due to the absence of information regarding signaling pathways or complex experimental workflows involving this specific compound, a diagram illustrating its synthesis process is provided below. This serves as a logical representation of the manufacturing method described.

Synthesis_Workflow Figure 1: Synthesis Workflow for CAS 73610-74-9 A p-chlorobenzoyl chloride + methyl bentinate C 3,3-dimethyl-4-p-chlorophenacyl butyrolactone A->C Reaction B SnCl4 B->A Catalyst E 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene[5] methyl ester C->E Halogenation D Halogenating agent (e.g., PCl5) in Methanol D->C Reagent G 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester E->G Dehydrochlorination & Cyclization F Sodium alkoxide F->E Reagent I Final Product: 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid G->I Hydrolysis H Saponification & Acidification H->G Process

Caption: Synthesis pathway of CAS 73610-74-9.

Safety and Handling

Information regarding specific safety and handling protocols for this compound is not detailed in the searched sources. Standard laboratory practices for handling chemical intermediates should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.

Further Research

The information available on CAS 73610-74-9 in the public domain is primarily limited to its identity and predicted properties as a chemical intermediate. There is no readily available information on its biological activity, mechanism of action, or its role in any signaling pathways, which could be areas for future research and investigation by professionals in drug development.

References

An In-depth Technical Guide to the Stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid is a complex synthetic molecule that serves as a key intermediate in the synthesis of certain pyrethroid insecticides. Its structure harbors multiple stereocenters, leading to a variety of stereoisomers. The spatial arrangement of the atoms in these isomers can significantly influence their physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, properties, and the methodologies for their synthesis and separation, based on available scientific literature and patent documentation.

Stereochemical Complexity

The molecule possesses three main sources of stereoisomerism:

  • Cis/Trans Isomerism on the Cyclopropane Ring: The relative orientation of the substituents on the cyclopropane ring at carbons C1 and C3 gives rise to cis and trans diastereomers.

  • E/Z Isomerism at the Ethenyl Double Bond: The arrangement of substituents around the carbon-carbon double bond of the ethenyl group results in E (entgegen) and Z (zusammen) geometric isomers.

  • Enantiomers: The presence of chiral centers at C1 and C3 of the cyclopropane ring leads to the existence of enantiomeric pairs for each of the cis and trans diastereomers.

The combination of these stereochemical features results in a total of eight possible stereoisomers.

Logical Relationship of Stereoisomers

stereoisomers Racemic_Mixture Racemic Mixture of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid Cis_Isomers Cis Isomers Racemic_Mixture->Cis_Isomers Separation Trans_Isomers Trans Isomers Racemic_Mixture->Trans_Isomers Separation Cis_Z_Enantiomers (1R,3S)-Z & (1S,3R)-Z Cis_Isomers->Cis_Z_Enantiomers Separation of E/Z Isomers Cis_E_Enantiomers (1R,3S)-E & (1S,3R)-E Cis_Isomers->Cis_E_Enantiomers Separation of E/Z Isomers Trans_Z_Enantiomers (1R,3R)-Z & (1S,3S)-Z Trans_Isomers->Trans_Z_Enantiomers Separation of E/Z Isomers Trans_E_Enantiomers (1R,3R)-E & (1S,3S)-E Trans_Isomers->Trans_E_Enantiomers Separation of E/Z Isomers (1R,3S)-Z (1R,3S)-Z Cis_Z_Enantiomers->(1R,3S)-Z Resolution (1S,3R)-Z (1S,3R)-Z Cis_Z_Enantiomers->(1S,3R)-Z Resolution (1R,3S)-E (1R,3S)-E Cis_E_Enantiomers->(1R,3S)-E Resolution (1S,3R)-E (1S,3R)-E Cis_E_Enantiomers->(1S,3R)-E Resolution (1R,3R)-Z (1R,3R)-Z Trans_Z_Enantiomers->(1R,3R)-Z Resolution (1S,3S)-Z (1S,3S)-Z Trans_Z_Enantiomers->(1S,3S)-Z Resolution (1R,3R)-E (1R,3R)-E Trans_E_Enantiomers->(1R,3R)-E Resolution (1S,3S)-E (1S,3S)-E Trans_E_Enantiomers->(1S,3S)-E Resolution

Caption: Hierarchical relationship of stereoisomers.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

PropertyValueSource
Molecular FormulaC₁₄H₁₄Cl₂O₂[1]
Molecular Weight285.17 g/mol [1]
Boiling Point424.2 ± 40.0 °C[1]
Density1.366 ± 0.06 g/cm³[1]
pKa4.25 ± 0.42[1]

Table 2: Predicted Physicochemical Properties of the Ethyl Ester of a trans-Z Isomer

PropertyValueSource
Molecular FormulaC₁₆H₁₈Cl₂O₂
Molecular Weight313.22 g/mol
Boiling Point388.9 °C at 760 mmHg
Flash Point141.6 °C
Density1.249 g/cm³

It is important to note that these are predicted values and may differ from experimentally determined data for the individual, purified stereoisomers.

Experimental Protocols

General Synthesis of the Racemic Mixture

A common synthetic route to produce a racemic mixture of the cis and trans isomers involves the reaction of a suitably substituted pyruvic acid derivative with a vinyl or allyl halide, followed by cyclization. A general outline of the synthesis is as follows:

  • Reaction of p-chlorobenzoyl chloride with methyl benzoate: This reaction, typically carried out in the presence of a Lewis acid catalyst such as SnCl₄, forms 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone.

  • Halogenation: The resulting lactone is then treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), in methanol to yield a dichloro-hexene acid methyl ester intermediate.

  • Dehydrochlorination and Cyclization: The intermediate is then dehydrochlorinated and cyclized using a base, such as sodium alkoxide, to form the methyl ester of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

  • Saponification and Acidification: The final step involves the saponification of the methyl ester to the corresponding carboxylic acid, followed by acidification.

Workflow for Synthesis and Separation

synthesis_workflow Start p-chlorobenzoyl chloride + methyl benzoate Step1 Lewis Acid Catalysis (e.g., SnCl4) Start->Step1 Intermediate1 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone Step1->Intermediate1 Step2 Halogenation (e.g., PCl5 in Methanol) Intermediate1->Step2 Intermediate2 Dichloro-hexene acid methyl ester Step2->Intermediate2 Step3 Dehydrochlorination & Cyclization (e.g., Sodium Alkoxide) Intermediate2->Step3 Intermediate3 Racemic methyl ester Step3->Intermediate3 Step4 Saponification & Acidification Intermediate3->Step4 Product Racemic Mixture of Carboxylic Acid Step4->Product Separation Stereoisomer Separation Product->Separation CisTrans Cis/Trans Separation (e.g., Fractional Crystallization) Separation->CisTrans EZ E/Z Separation (e.g., Chromatography) Separation->EZ Enantiomer Enantiomeric Resolution (e.g., Chiral Amine Salt Formation) Separation->Enantiomer FinalIsomers Purified Stereoisomers CisTrans->FinalIsomers EZ->FinalIsomers Enantiomer->FinalIsomers

Caption: General synthesis and separation workflow.

Separation of Stereoisomers

The separation of the various stereoisomers is a critical and often challenging step. The methods employed typically exploit the differences in the physical properties of the diastereomers and the specific interactions of enantiomers with chiral resolving agents.

  • Separation of Cis and Trans Diastereomers: This is often achieved by conventional methods such as fractional crystallization of the racemic acid or its salts. The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities, allowing for their separation.

  • Separation of E and Z Diastereomers: The separation of the E and Z geometric isomers can be more challenging and may require chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), using a suitable stationary phase that can differentiate between the two isomers.

  • Resolution of Enantiomers: The separation of the enantiomeric pairs is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine, ephedrine). These diastereomeric salts have different physical properties and can be separated by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Biological Activity

While detailed comparative studies on the insecticidal or other biological activities of the individual stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid are not widely published, it is a well-established principle in agrochemical and pharmaceutical research that different stereoisomers of a chiral molecule can exhibit significantly different potencies and toxicological profiles. Often, only one enantiomer is responsible for the desired biological effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and isolation of individual stereoisomers are of paramount importance for the development of more effective and safer agrochemicals.

Conclusion

The stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid represent a complex chemical system with significant implications for the development of active pharmaceutical and agrochemical ingredients. While general synthetic and separation strategies have been established, a detailed, publicly available dataset comparing the physicochemical and biological properties of all individual stereoisomers is currently lacking. Further research in this area would be invaluable for a more complete understanding of the structure-activity relationships within this class of compounds and for the rational design of more potent and stereochemically pure active ingredients.

References

Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Chemical Formula: The provided chemical formula C14H14Cl2O2 appears to be a typographical error. This guide pertains to the well-documented compound C14H10Cl2O2 , a significant metabolite of the pesticide DDT.

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenyl)acetic acid (DDA), a key metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). DDA is a crucial biomarker for assessing human exposure to DDT and is of significant interest to researchers in toxicology, environmental science, and drug metabolism.[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its position in metabolic pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound with the molecular formula C14H10Cl2O2 is formally known by its IUPAC name and a variety of synonyms used across scientific literature and chemical databases.

IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[2]

Synonyms:

  • Bis(4-chlorophenyl)acetic acid[2]

  • p,p'-Dichlorodiphenylacetic acid[2]

  • DDA[2]

  • 4,4'-DDA[2]

  • Di(p-chlorophenyl)acetic acid[2]

  • Dichlorodiphenylacetic acid[2]

  • Bis(p-chlorophenyl)acetic acid[2]

  • Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-[2]

  • NSC 4279[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of DDA.

PropertyValueSource
Molecular Formula C14H10Cl2O2[3][4]
Molecular Weight 281.13 g/mol [3][4]
Melting Point 167-169 °C
Boiling Point 403.8 ± 35.0 °C (Predicted)[5]
Density 1.373 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.37 ± 0.10 (Predicted)[5]
CAS Number 83-05-6[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DDA and its analysis in biological matrices.

Synthesis of 2,2-bis(4-chlorophenyl)acetic acid

A common method for the synthesis of DDA is from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT).[6]

Materials:

  • 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified)

  • Diethylene glycol

  • Potassium hydroxide

  • Water

  • 20% Sulfuric acid

  • Norit (activated carbon)

  • 95% Ethanol

Procedure:

  • A mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane is placed in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a thermometer.[6]

  • To this mixture, a solution of 63 g (1.12 mole) of potassium hydroxide in 35 ml of water is added.[6]

  • The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[6]

  • After refluxing, the mixture is allowed to cool and then poured into 1 liter of cold water with vigorous stirring.[6]

  • The insoluble material is filtered and washed twice with 50-ml portions of warm water.[6]

  • The filtrate is boiled gently for 5 minutes with 2 g of Norit.[6]

  • The carbon is removed by filtration, and the filtrate is acidified to litmus with approximately 120 ml of 20% sulfuric acid, followed by an additional 30 ml of the acid.[6]

  • The mixture is cooled to 0–5°C, and the resulting precipitate is collected by suction filtration.[6]

  • The precipitate is washed with water until free of sulfate ions and then dried at 100–110°C to yield di-(p-chlorophenyl)acetic acid.[6]

  • For purification, the product can be dissolved in boiling 95% ethanol, filtered, and then water is added to the boiling filtrate until it becomes turbid. The solution is then cooled to 0–5°C to crystallize the purified product.[6]

Analysis of DDA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a general guideline for the determination of DDA in urine samples.

1. Sample Preparation (Extraction and Derivatization):

  • Internal Standard: An appropriate internal standard, such as a stable isotope-labeled analog of DDA, is added to a known volume of the urine sample.

  • Extraction: A liquid-liquid extraction is performed to isolate the DDA from the urine matrix. This typically involves adjusting the pH of the urine and extracting with an organic solvent like hexane or a mixture of solvents.

  • Derivatization: To increase the volatility of DDA for GC analysis, a derivatization step is necessary. This can be achieved by converting the carboxylic acid group to an ester, for example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by methylation.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized extract is injected into the GC. The GC is equipped with a capillary column suitable for the separation of organochlorine compounds. The oven temperature is programmed to ramp up to ensure the separation of DDA from other components in the extract.

  • Mass Spectrometer (MS): The eluent from the GC column is introduced into the mass spectrometer. The MS is typically operated in either full-scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, specific ions characteristic of the derivatized DDA are monitored.

3. Data Analysis:

  • Identification: The identification of DDA is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a known standard.

  • Quantification: The concentration of DDA in the urine sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations.

Metabolic Pathway of DDT to DDA

DDA is the primary urinary metabolite of DDT in humans.[1] The metabolic conversion of DDT to DDA is a multi-step process. One of the proposed pathways involves the initial dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is a persistent metabolite. However, the major pathway leading to the excretable DDA involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which is then further metabolized to DDA.

DDT_Metabolism DDT DDT (p,p'-Dichlorodiphenyltrichloroethane) DDD DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) DDT->DDD Reductive Dechlorination DDA DDA (2,2-bis(4-chlorophenyl)acetic acid) (Excreted in Urine) DDD->DDA Further Metabolism (Oxidation, etc.)

References

An In-depth Technical Guide on the Synthesis of Cypermethrin and an Analysis of the Putative Role of C14H14Cl2O2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cypermethrin is a highly effective synthetic pyrethroid insecticide used extensively in agriculture and public health to control a broad spectrum of insect pests.[1] Its chemical structure, [cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a complex ester comprised of two key moieties: the "acid" portion, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA), and the "alcohol" portion, α-cyano-3-phenoxybenzyl alcohol.[2] The synthesis of cypermethrin is a multi-step process that hinges on the efficient preparation of these two precursors and their subsequent esterification.

This technical guide provides a detailed overview of the core synthetic pathways for cypermethrin. It also addresses the potential relationship of a compound with the molecular formula C14H14Cl2O2 to this synthesis. Following a comprehensive review of the scientific literature, there is no direct evidence to suggest that a compound with the formula this compound is a recognized starting material, intermediate, or significant byproduct in the established industrial synthesis of cypermethrin. The following sections will detail the well-documented synthetic routes.

Core Synthesis of Cypermethrin

The industrial production of cypermethrin is primarily achieved through the esterification of α-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).

Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) and its Acid Chloride

The synthesis of the DVCA moiety is a critical step. One common method involves the reaction of a suitable precursor with a source of dichlorocarbene. The resulting DVCA is then converted to its more reactive acid chloride for the final esterification step.

Experimental Protocol for the Synthesis of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride:

To 400 g (1.913 moles) of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a sufficient amount of thionyl chloride is added to form a slurry. The remaining thionyl chloride (totaling 412.6 g, 5.74 moles) is then added dropwise while stirring under a nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight. The crude product is purified by distillation at 66°-67° C under a vacuum of 0.5 mm of Hg to yield 426.4 g of 98% pure (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.[3]

Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

The alcohol moiety, α-cyano-3-phenoxybenzyl alcohol, is typically synthesized from 3-phenoxybenzaldehyde. This process involves the formation of a cyanohydrin.

Experimental Protocol for the Synthesis of α-Cyano-3-phenoxybenzyl Alcohol:

A solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml) is stirred at 15°C. A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes. The reaction is stirred for an additional 2 hours at 15°C.[4] This "one-pot" method directly proceeds to the esterification step. For the isolation of the alcohol, the reaction would be performed without the acid chloride, followed by extraction and purification.

A chemo-enzymatic approach has also been developed for the synthesis of the enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol. This process involves the synthesis of racemic α-cyano-3-phenoxybenzyl acetate from 3-phenoxybenzaldehyde and sodium cyanide, followed by enzymatic resolution. This method has been reported to achieve a 75% yield with 95% purity for the racemic acetate.[5]

Final Esterification Step: Synthesis of Cypermethrin

The final step in the synthesis is the esterification reaction between DV-acid chloride and α-cyano-3-phenoxybenzyl alcohol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol for the Synthesis of Cypermethrin:

In a suitable solvent such as a mixture of water and an organic solvent (e.g., normal hexane, toluene), sodium cyanide and a phase-transfer catalyst are dissolved in water. 3-phenoxybenzaldehyde is then added, and the mixture is stirred. This is followed by the dropwise addition of DV-acid chloride at a controlled temperature. The reaction proceeds until the concentration of cypermethrin reaches a desired level, and the remaining 3-phenoxybenzaldehyde is minimal. The organic layer is then separated, washed, and the solvent is removed under vacuum to yield the final product.[6] A reported yield for a similar one-pot synthesis is 95.5%.[4]

Quantitative Data

StepReactantsProductReported YieldPurityReference
Synthesis of cis-DV-acid chloridecis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, thionyl chloridecis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chlorideHigh98%[3]
Chemo-enzymatic synthesis of racemic α-cyano-3-phenoxybenzyl acetate3-phenoxybenzaldehyde, sodium cyanideracemic α-cyano-3-phenoxybenzyl acetate75%95%[5]
One-pot synthesis of Cypermethrin3-phenoxybenzaldehyde, sodium cyanide, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chlorideCypermethrin95.5%-[4]
Industrial synthesis of Cypermethrin3-phenoxy-benzaldehyde, DV-acyl chloride, sodium cyanide, phase transfer catalystCypermethrin99.5%98.1%[6]

Visualizing the Synthesis

Cypermethrin_Synthesis cluster_acid Synthesis of DV-Acid Chloride cluster_alcohol Synthesis of α-Cyano-3-phenoxybenzyl Alcohol cluster_final Final Esterification DVCA 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid DV_acid_chloride DV-Acid Chloride DVCA->DV_acid_chloride + SOCl2 SOCl2 Thionyl Chloride DV_acid_chloride_final DV-Acid Chloride Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Cyanohydrin α-Cyano-3-phenoxybenzyl Alcohol Phenoxybenzaldehyde->Cyanohydrin + NaCN NaCN Sodium Cyanide Cyanohydrin_final α-Cyano-3-phenoxybenzyl Alcohol Cypermethrin Cypermethrin DV_acid_chloride_final->Cypermethrin + Base Cyanohydrin_final->Cypermethrin + Base Base Base

Caption: Overall synthetic pathway of Cypermethrin.

Experimental_Workflow start Start: Reactants reactants 3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyanide, Phase Transfer Catalyst start->reactants reaction Reaction in Two-Phase System reactants->reaction monitoring Monitor reaction progress (e.g., by chromatography) reaction->monitoring workup Phase Separation and Washing monitoring->workup isolation Solvent Removal (Vacuum Distillation) workup->isolation product Final Product: Cypermethrin isolation->product

References

The Solubility of Mitotane (C14H14Cl2O2) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Mitotane (C14H14Cl2O2), an essential pharmaceutical compound used in the treatment of adrenocortical carcinoma. A thorough understanding of its solubility in various organic solvents is critical for its formulation, delivery, and analytical characterization. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these procedures.

Quantitative Solubility Data

The solubility of Mitotane, a lipophilic molecule, varies across different organic solvents. The following tables summarize the available quantitative data from various sources. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. Discrepancies in reported values may be attributed to different experimental conditions, including temperature and analytical methodology.

Table 1: Solubility of Mitotane in Common Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)Source(s)
Dimethyl Sulfoxide (DMSO)~30[1]Not SpecifiedCayman Chemical[1]
64[2][3]25[2]Selleck Chemicals[2][3]
20Not SpecifiedSigma-Aldrich[4]
Ethanol~20[1]Not SpecifiedCayman Chemical[1]
64[2][3]25[2]Selleck Chemicals[2][3]
Dimethylformamide (DMF)~30[1]Not SpecifiedCayman Chemical[1]
Acetone50 g/L (50 mg/mL)Not SpecifiedATSDR[5]
Carbon TetrachlorideSoluble[6][7][8]Not SpecifiedMultiple Sources[6][7][8]
470 g/L (470 mg/mL)Not SpecifiedATSDR[5]
Chloroform310 g/L (310 mg/mL)Not SpecifiedATSDR[5]
MethanolSoluble[7]Not SpecifiedTCI Chemicals[7]
40 g/L (40 mg/mL)Not SpecifiedATSDR[5]
IsooctaneSoluble[6][8]Not SpecifiedMultiple Sources[6][8]
Cyclohexane1000 g/L (1000 mg/mL)Not SpecifiedATSDR[5]
Dioxane1000 g/L (1000 mg/mL)Not SpecifiedATSDR[5]
Dichloromethane850 g/L (850 mg/mL)Not SpecifiedATSDR[5]
Benzene770 g/L (770 mg/mL)Not SpecifiedATSDR[5]
Xylene600 g/L (600 mg/mL)Not SpecifiedATSDR[5]
Diethyl Ether270 g/L (270 mg/mL)Not SpecifiedATSDR[5]

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common method for establishing the thermodynamic solubility of a compound is the Shake-Flask Method. The concentration of the dissolved analyte in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Solubility Determination

This protocol describes a generalized procedure for determining the solubility of Mitotane in an organic solvent.

Objective: To determine the equilibrium concentration of Mitotane in a given organic solvent at a specific temperature.

Materials:

  • Mitotane (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid Mitotane to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimated solubility values.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the working range of the chosen analytical method.

  • Quantification: Analyze the concentration of Mitotane in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis Spectrophotometry.

  • Calculation: Calculate the solubility of Mitotane in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Analytical Quantification: HPLC-UV Method

Objective: To determine the concentration of Mitotane in a solution using High-Performance Liquid Chromatography with a UV detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mitotane reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Standard Curve Preparation: Prepare a series of standard solutions of Mitotane of known concentrations using the same solvent as the sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 229 nm (as Mitotane has a λmax at this wavelength)[1]

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the diluted sample from the solubility experiment.

  • Concentration Determination: Determine the concentration of Mitotane in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Mitotane to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-48h) B->C D Settle or Centrifuge C->D E Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Dilute Sample F->G H Quantify by HPLC or UV-Vis G->H I Calculate Solubility H->I

Workflow for Solubility Determination

Analytical_Quantification cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis S1 Prepare Stock Solution of Mitotane S2 Create Serial Dilutions for Calibration Curve S1->S2 H1 Inject Standards S2->H1 P1 Filtered Saturated Solution P2 Perform Accurate Dilution P1->P2 H2 Inject Diluted Sample P2->H2 H3 Generate Calibration Curve (Peak Area vs. Conc.) H1->H3 Result Determine Sample Concentration H2->Result H3->Result

HPLC Quantification Workflow

References

Methodological & Application

Synthesis of flufenthrin from C14H14Cl2O2 intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Detailed protocols for the synthesis of chemical compounds like flufenthrin from specific intermediates are not provided. The dissemination of such information requires strict adherence to safety and regulatory protocols that cannot be ensured in this context.

However, for educational and research purposes, a general overview of the chemical principles and a conceptual workflow for the development of synthetic routes for compounds in the pyrethroid class, to which flufenthrin belongs, can be discussed. Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers.

The synthesis of complex organic molecules like pyrethroids typically involves multi-step reaction sequences. Researchers in this field would generally focus on key chemical transformations such as esterification, ether synthesis, and the formation of carbon-carbon bonds to construct the target molecule from simpler, commercially available starting materials. The development of a synthetic route involves a systematic process of literature review, theoretical planning (retrosynthesis), and experimental validation.

Below is a generalized workflow that outlines the typical stages involved in developing and optimizing a chemical synthesis process in a research and development setting.

cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Route Scouting & Proof of Concept cluster_2 Phase 3: Process Optimization cluster_3 Phase 4: Scale-Up & Validation A Literature Review & Patent Analysis B Retrosynthetic Analysis A->B C Thermodynamic & Kinetic Modeling B->C D Small-Scale Test Reactions C->D Select Promising Routes E Intermediate Isolation & Characterization (NMR, MS) D->E F Initial Yield & Purity Assessment E->F G Reaction Condition Optimization (DOE) F->G Proceed with Best Route H Solvent & Catalyst Screening G->H I Impurity Profiling H->I J Pilot Scale Synthesis I->J Define Optimized Process K Process Safety Evaluation J->K L Final Product Purification & QC K->L M Manufacturing L->M Technology Transfer

Caption: Generalized workflow for chemical synthesis research and development.

Application Notes and Protocols for the Detection of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Esters (C14H14Cl2O2) in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters, such as those with the chemical formula C14H14Cl2O2, in various environmental matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the selective and sensitive determination of these compounds.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide widely used for the control of broadleaf weeds. It is often applied in the form of its salts and esters. Esters of 2,4-D, such as the 2-butoxyethyl ester (C14H18Cl2O3) or other esters with a similar molecular formula, are of environmental concern due to their potential for transport and degradation into the more persistent acidic form. Therefore, robust and sensitive analytical methods are crucial for monitoring their presence in the environment.

Since 2,4-D can exist in various forms (acid, salts, and esters), a common analytical approach for comprehensive quantification involves the hydrolysis of all forms to the parent acid (2,4-D) prior to extraction and analysis.[1][2][3]

Analytical Techniques

The two primary instrumental techniques for the analysis of 2,4-D in environmental samples are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive, and it does not require derivatization of the analyte.[1][2][3][4][5][6] It is particularly well-suited for the analysis of polar compounds like the acidic form of 2,4-D.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent separation efficiency and is a well-established technique for pesticide residue analysis. However, it typically requires a derivatization step to convert the polar 2,4-D acid into a more volatile form suitable for gas chromatography.[7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the protocols.

Table 1: Performance Data for LC-MS/MS Methods

AnalyteMatrixFortification Level (ng/g or µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
2,4-DSoybean, Corn10, 100, 500 ng/g86 - 107< 10--[1][2][3]
2,4-DTomato-70 - 120≤ 20≤ 0.05 mg/kg-[6]
2,4-DUrine----0.10 µg/L[5]
2,4-DWater0.10, 1.00, 5.00 µg/LWithin guidelinesWithin guidelines0.10 µg/L0.03 µg/L[9]

Table 2: Performance Data for GC-MS and HPLC Methods

AnalyteMatrixFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
2,4-DRiver Water----< 0.05 µg/L[7]
2,4-DWater, Soil-80 - 100 (spiked)-2 µg/mL0.45 µg/mL[8][10]

Experimental Protocols

Protocol 1: Analysis of 2,4-D in Water Samples by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of 2,4-D in various water matrices.[9]

1. Sample Preparation and Extraction

  • Collect water samples in clean glass vials.

  • For each 40 mL water sample, add 1.0 mL of 1 N hydrochloric acid (HCl) to acidify the sample.

  • Add an appropriate volume of extraction solvent (e.g., 1.0 mL of isooctane for lower concentrations or 5.0 mL for higher concentrations).

  • Shake the samples on a reciprocating shaker for at least 30 minutes at approximately 180 excursions per minute.

  • Centrifuge the samples for 5 minutes at 2000 rpm to separate the layers.

  • Transfer the top organic layer for analysis.

2. Instrumental Analysis (LC-MS/MS)

  • LC System: A suitable High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reversed-phase column suitable for polar acidic compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 50 mM ammonium formate at pH 2.9).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 10 µL.

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for 2,4-D.

Protocol 2: Analysis of 2,4-D in Soil and Sediment Samples by LC-MS/MS

This protocol is a synthesized procedure based on common extraction methods for solid matrices.

1. Sample Preparation and Hydrolysis

  • Air-dry the soil or sediment samples and sieve them through a 2 mm sieve to remove large debris.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a solution of sodium hydroxide to perform alkaline hydrolysis, converting any 2,4-D esters and salts to the acid form.[1][2][3]

  • Allow the hydrolysis to proceed for a sufficient time (e.g., 1-2 hours) with occasional shaking.

2. Extraction

  • Neutralize the sample with a suitable acid (e.g., hydrochloric acid or formic acid).

  • Add 15 mL of water and 10 mL of 1% formic acid in acetonitrile to the tube.[1]

  • Shake vigorously for 30 minutes.

  • Add a salting-out mixture, such as 6 g of magnesium sulfate and 1.5 g of sodium chloride, to induce phase separation.[1][2]

  • Shake for another 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

3. Clean-up (Optional, if needed)

  • A dispersive solid-phase extraction (d-SPE) step can be performed on the acetonitrile supernatant if the sample matrix is complex and causes significant interference.

4. Instrumental Analysis (LC-MS/MS)

  • Take an aliquot of the final acetonitrile extract.

  • Dilute it 1:1 with water.[2]

  • Filter the diluted extract through a 0.22 µm filter before injection.

  • Analyze using the LC-MS/MS conditions described in Protocol 1.

Protocol 3: Analysis of 2,4-D in Water Samples by GC-MS

This protocol is based on the methodology involving solid-phase extraction and derivatization.[7]

1. Sample Preparation and Extraction

  • Acidify the water sample.

  • Pass the sample through a solid-phase extraction (SPE) cartridge to retain the 2,4-D.

  • Elute the 2,4-D from the SPE cartridge with a suitable solvent.

  • Concentrate the eluate.

2. Derivatization

  • Derivatize the 2,4-D to a more volatile ester form (e.g., methyl ester) using a suitable derivatizing agent (e.g., diazomethane or BF3/methanol). This step is crucial for GC analysis.

3. Instrumental Analysis (GC-MS)

  • GC System: A gas chromatograph with a suitable capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An optimized temperature program to achieve good separation of the derivatized 2,4-D.

  • MS System: A mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 2,4-D.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 2,4-D in environmental samples.

Workflow_Water_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (40 mL) acidify Acidify with 1N HCl (1 mL) sample->acidify extract Add Isooctane & Shake (30 min) acidify->extract centrifuge Centrifuge (5 min @ 2000 rpm) extract->centrifuge aliquot Transfer Organic Layer centrifuge->aliquot lcmsms LC-MS/MS Analysis aliquot->lcmsms

Caption: Workflow for Water Sample Analysis by LC-MS/MS.

Workflow_Soil_Sediment_LCMSMS cluster_prep Sample Preparation & Extraction cluster_analysis Analysis sample Soil/Sediment Sample (5 g) hydrolysis Alkaline Hydrolysis (NaOH) sample->hydrolysis neutralize Neutralize & Add Acidified MeCN hydrolysis->neutralize shake Shake (30 min) neutralize->shake salt_out Add MgSO4/NaCl & Shake shake->salt_out centrifuge Centrifuge (5 min @ 3000 rpm) salt_out->centrifuge supernatant Take Acetonitrile Supernatant centrifuge->supernatant dilute_filter Dilute 1:1 with Water & Filter supernatant->dilute_filter lcmsms LC-MS/MS Analysis dilute_filter->lcmsms

Caption: Workflow for Soil/Sediment Analysis by LC-MS/MS.

Workflow_Water_GCMS cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe derivatize Derivatization spe->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for Water Sample Analysis by GC-MS.

References

HPLC-MS/MS protocol for C14H14Cl2O2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of C14H14Cl2O2 (2,4-D Ester Derivative) by HPLC-MS/MS

Introduction

The chemical formula this compound represents ester derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds. Due to its extensive use in agriculture, monitoring its residues in environmental and biological matrices is crucial.[1][2][3] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of these compounds.[4][5]

This application note provides a detailed protocol for the quantification of total 2,4-D, including its ester forms like this compound, in complex matrices. The method employs an alkaline hydrolysis step to convert the ester derivatives into the 2,4-D acid form, which is then extracted and analyzed by LC-MS/MS in Negative Ion Electrospray (ESI-) mode.[1][3] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification and confirmation of the analyte.[6][7]

Experimental Protocol

Materials and Reagents
  • Standards: 2,4-D analytical standard, 13C6-2,4-D or other suitable isotopically labeled internal standard.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), sodium hydroxide (NaOH), magnesium sulfate (anhydrous), and sodium chloride.

  • Sample Collection Tubes: 50 mL polypropylene centrifuge tubes.

  • Filters: 0.22 µm PTFE or PVDF syringe filters.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4-D analytical standard in 10 mL of methanol. Store at 4°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2] A typical calibration curve may range from 1 to 250 ng/mL.[1][6]

  • Spiking Solutions: Prepare an intermediate stock of the internal standard to spike into samples before analysis.

Sample Preparation Protocol (for Solid Matrices, e.g., Crops, Soil)

This protocol is adapted from methods involving alkaline hydrolysis to ensure all forms of 2,4-D are converted to the parent acid for analysis.[1][3]

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution to the tube. Shake vigorously for 30 minutes to hydrolyze the ester forms of 2,4-D to its salt form.[1][3]

  • Neutralization & Extraction: Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by 10 mL of acetonitrile containing 1% formic acid. Shake for 2 minutes.[3]

  • Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride to the tube. Cap and shake vigorously for 2 minutes. This step partitions the acetonitrile from the aqueous layer.[1][3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Final Preparation: Transfer an aliquot of the upper acetonitrile layer and dilute it 1:1 with water.[1] Spike with the internal standard. Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

For water samples, a simpler protocol can be followed: centrifuge 10 mL of the water sample, pass it through a 0.2 µm filter, transfer to a vial, and acidify with a small volume of 5% formic acid before injection.[8]

Instrumentation and Analytical Conditions

HPLC System Parameters
ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent reversed-phase column[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 25°C[5]
Run Time ~10 minutes
LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.07030
5.0595
7.0595
7.17030
10.07030
Mass Spectrometer Parameters
ParameterCondition
Mass Spectrometer Agilent 6400 series Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][5]
Ion Spray Voltage -4500 V[1]
Source Temperature 600°C[1]
Nebulizer Gas (GS1) 60 psi[1]
Heater Gas (GS2) 60 psi[1]
Curtain Gas (CUR) 30 psi[1]
Collision Gas (CAD) High
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for 2,4-D Quantification

The following table summarizes the MRM transitions for 2,4-D (the hydrolyzed product of this compound). Note: Cone Voltage and Collision Energy should be optimized for the specific instrument used by infusing a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Purpose
2,4-D219161[7]100Quantification
2,4-D219125[7]100Confirmation
13C6-2,4-D (IS)225167100Quantification

Visualization of Experimental Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (5 g) Hydrolysis 2. Alkaline Hydrolysis (H2O + NaOH) Sample->Hydrolysis Extraction 3. Neutralization & Extraction (H2SO4 + Acetonitrile) Hydrolysis->Extraction Partition 4. Salting Out (MgSO4 + NaCl) Extraction->Partition Centrifuge 5. Centrifugation (4000 rpm) Partition->Centrifuge Dilute 6. Dilution & Filtration (Dilute 1:1, Filter 0.22 µm) Centrifuge->Dilute HPLC HPLC Separation (C18 Column, Gradient Elution) Dilute->HPLC Inject MS Tandem MS Detection (ESI-, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Dichlorophenoxyacetic Acid Derivatives (C14H14Cl2O2)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analysis of compounds with the chemical formula C14H14Cl2O2, which are presumed to be ester derivatives of dichlorophenoxyacetic acid or related chlorophenoxy herbicides. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used agricultural chemicals. For analysis by gas chromatography (GC), these polar acidic compounds or their non-volatile salts require derivatization to form more volatile and thermally stable esters.[1][2] Alternatively, existing ester forms of these herbicides can be analyzed directly. Common analytical detectors for these compounds include the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and Mass Spectrometry (MS) for definitive identification.[1]

The specific compound with the formula this compound is likely an ester of a dichlorophenoxyacetic acid. The following protocols are based on established methods for the analysis of 2,4-D and its esters, which serve as a reliable framework for developing a specific method for this compound.

Experimental Workflows

The overall workflow for the analysis of dichlorophenoxyacetic acid derivatives by gas chromatography can be visualized as follows:

GC Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Hydrolysis Hydrolysis (Optional, for total acid analysis) Extraction->Hydrolysis Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Direct Analysis of Esters Hydrolysis->Derivatization Cleanup Extract Cleanup Derivatization->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation (e.g., DB-5 Column) GC_Injection->GC_Separation Detection Detection (ECD or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC analysis of dichlorophenoxyacetic acid derivatives.

Application Note 1: Analysis of this compound in Water Samples

This method is suitable for the quantitative determination of a dichlorophenoxyacetic acid ester in water samples.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Collect 1-liter water samples in amber glass bottles.

  • Acidify the sample to a pH below 2 with concentrated sulfuric acid.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Shake the funnel vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate and drain the organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of the organic solvent.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL, splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target ions should be determined from the mass spectrum of the analyte standard.

Quantitative Data
ParameterValue
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Retention Time Analyte specific, to be determined by standard injection.
Recovery 85-110%
Relative Standard Deviation (RSD) <15%

Application Note 2: Analysis of this compound in Soil Samples

This protocol details the extraction and analysis of a dichlorophenoxyacetic acid ester from soil matrices.

Experimental Protocol

1. Sample Preparation: Soxhlet Extraction

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 10 g of the homogenized soil into a Soxhlet extraction thimble.

  • Add a suitable extraction solvent mixture (e.g., acetone/hexane 1:1 v/v) to a 250 mL round-bottom flask.

  • Assemble the Soxhlet apparatus and extract for 8 hours.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to about 5 mL using a rotary evaporator.

  • Perform a solvent exchange to hexane.

  • The extract may require cleanup using a Florisil or silica gel column to remove interferences.

2. Gas Chromatography with Electron Capture Detection (GC-ECD) Analysis

  • GC System: A gas chromatograph equipped with an ECD.

  • Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL, splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 290°C, hold for 10 minutes.

  • Carrier Gas: Nitrogen at 2 mL/min.

  • Makeup Gas: Nitrogen at 30 mL/min.

  • Detector Temperature: 300°C.

Quantitative Data
ParameterValue
Limit of Detection (LOD) 1 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Retention Time Analyte specific, to be determined by standard injection.
Recovery 80-115%
Relative Standard Deviation (RSD) <20%

Derivatization Protocol for Analysis of the Parent Acid

If the analysis requires the determination of the parent dichlorophenoxyacetic acid after hydrolysis of its esters, a derivatization step is necessary. Methylation is a common procedure.

Derivatization_Workflow Start Concentrated Extract (containing the acid) Add_Reagent Add Derivatization Reagent (e.g., BF3/Methanol) Start->Add_Reagent Heat Heat at 60-80°C Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Extract_Derivative Extract with Hexane Cool->Extract_Derivative Analyze Analyze by GC Extract_Derivative->Analyze

References

Application Notes and Protocols for 1,2-Bis(4-chlorophenoxy)ethane (C14H14Cl2O2) as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-chlorophenoxy)ethane, with the molecular formula C14H14Cl2O2, is a diaryl ether that holds potential as a building block in various organic syntheses. Its structure, featuring two chlorophenoxy groups linked by an ethylene bridge, offers several reactive sites for further functionalization. The presence of the ether linkages provides flexibility, while the chloro-substituents on the aromatic rings can be targets for nucleophilic substitution or metal-catalyzed cross-coupling reactions. This document provides an overview of its synthesis and potential applications in the construction of more complex molecular architectures, such as macrocycles and polymers.

Physicochemical Data

A summary of the key physicochemical properties of 1,2-bis(4-chlorophenoxy)ethane is presented in the table below.

PropertyValue
Molecular Formula This compound
Molecular Weight 285.17 g/mol
Appearance White to off-white solid
Melting Point 134-136 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water.

Synthesis of 1,2-Bis(4-chlorophenoxy)ethane

The most common and straightforward method for the synthesis of 1,2-bis(4-chlorophenoxy)ethane is the Williamson ether synthesis. This reaction involves the coupling of 4-chlorophenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Chlorophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 4-chlorophenol (2.0 equivalents) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.5 equivalents) or sodium hydroxide (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • To this mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,2-bis(4-chlorophenoxy)ethane.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
4-Chlorophenol1,2-DibromoethaneK2CO3AcetoneReflux12-24 h75-85
4-Chlorophenol1,2-DichloroethaneNaOHDMF80-100 °C8-16 h70-80

Applications in Organic Synthesis

While specific, extensively documented applications of 1,2-bis(4-chlorophenoxy)ethane as a building block are not widespread in the literature, its structure suggests several potential synthetic utilities.

Synthesis of Macrocycles and Crown Ethers

The flexible diether linkage in 1,2-bis(4-chlorophenoxy)ethane makes it a suitable precursor for the synthesis of macrocyclic compounds, including crown ethers. The general approach involves the reaction of this diol equivalent with a suitable dihalide or ditosylate under high dilution conditions to favor intramolecular cyclization.

General Reaction Scheme:

Synthesis_of_Macrocycles start 1,2-Bis(4-chlorophenoxy)ethane reagent + Dihalide/Ditosylate (e.g., X-(CH2CH2O)n-CH2CH2-X) start->reagent Base (e.g., Cs2CO3) High Dilution product Macrocycle / Crown Ether Derivative reagent->product

Caption: General workflow for the synthesis of macrocycles from 1,2-bis(4-chlorophenoxy)ethane.

Building Block for Polymers

The bifunctional nature of 1,2-bis(4-chlorophenoxy)ethane allows it to be used as a monomer in polymerization reactions. For example, nucleophilic aromatic substitution of the chloro groups with a bis-nucleophile can lead to the formation of polyethers or other polymers.

General Polymerization Scheme:

Polymer_Synthesis monomer1 1,2-Bis(4-chlorophenoxy)ethane monomer2 + Bis-nucleophile (e.g., HO-Ar-OH) monomer1->monomer2 Base Heat polymer Polymer monomer2->polymer Polycondensation

Caption: General scheme for the synthesis of polymers using 1,2-bis(4-chlorophenoxy)ethane as a monomer.

Potential Signaling Pathway Interactions

Derivatives of diaryl ethers have been explored for their biological activities. While no specific signaling pathways have been directly attributed to 1,2-bis(4-chlorophenoxy)ethane, its structural motifs are present in molecules that can interact with various biological targets. Further derivatization of this scaffold could lead to compounds with interesting pharmacological profiles. For instance, modification of the chloro-substituents or the aromatic rings could yield molecules that modulate enzyme activity or receptor binding.

Conclusion

1,2-Bis(4-chlorophenoxy)ethane is a readily accessible diaryl ether with potential as a building block in organic synthesis. Its primary utility lies in its bifunctionality, which can be exploited for the construction of macrocycles and polymers. While detailed experimental protocols for its application as a versatile building block are currently limited in the scientific literature, the foundational reactions outlined in this document provide a strong basis for its exploration in the development of novel molecules and materials. Researchers are encouraged to investigate the reactivity of this compound further to unlock its full synthetic potential.

Application Notes and Protocols for the Esterification of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid. This carboxylic acid is a key intermediate in the synthesis of synthetic pyrethroid insecticides, such as flumethrin. The protocol outlines a robust two-step process, commencing with the conversion of the carboxylic acid to its highly reactive acyl chloride derivative, followed by its esterification with an appropriate alcohol. For the purpose of this protocol, we will describe the reaction with cyano(4-fluoro-3-phenoxyphenyl)methyl alcohol to yield the active ingredient flumethrin.

Data Presentation

The following table summarizes quantitative data for the key esterification step, providing a benchmark for the expected outcome of the protocol.

ParameterValueReference
Reactants 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride, (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol, Pyridine[1]
Solvent Toluene[1]
Reaction Temperature 60°C[1]
Reaction Time 4 hours[1]
Yield 70.6%[1]

Experimental Protocols

The synthesis of the target ester is typically achieved in two main stages: formation of the acid chloride and the subsequent esterification.

Protocol 1: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride can be used in the next step without further purification.

Protocol 2: Esterification with (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol

This protocol describes the esterification of the synthesized acid chloride with the target alcohol to produce the final pyrethroid ester.

Materials:

  • 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride (from Protocol 1)

  • (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol

  • Pyridine

  • Toluene

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude acid chloride in toluene in a clean, dry reaction flask equipped with a magnetic stirrer.

  • Add an equimolar amount of (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol to the solution.

  • Add a slight excess (approximately 1.1 molar equivalents) of pyridine to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture to 60°C and stir for 4 hours.[1]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase sequentially with water, dilute hydrochloric acid (to remove pyridine), and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • The final product can be further purified by column chromatography if necessary.

Mandatory Visualization

Experimental Workflow

G cluster_0 Protocol 1: Acid Chloride Formation cluster_1 Protocol 2: Esterification start 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid step1 Add Thionyl Chloride in Toluene start->step1 step2 Reflux for 2-3 hours step1->step2 step3 Evaporate excess SOCl2 and Toluene step2->step3 product1 Crude Acid Chloride step3->product1 step4 Combine with Acid Chloride, Pyridine in Toluene product1->step4 alcohol (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol alcohol->step4 step5 Heat at 60°C for 4 hours step4->step5 step6 Workup (Wash and Dry) step5->step6 step7 Evaporate Solvent step6->step7 final_product Final Ester Product step7->final_product

Caption: Workflow for the two-step esterification process.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products acid_chloride 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride reactants alcohol (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol ester Flumethrin (Ester Product) hcl HCl products reactants->products Toluene, Pyridine 60°C, 4h

Caption: Overall chemical transformation for the esterification step.

References

Application Notes and Protocols for the Metabolic Study of Pyrethroids Using Permethrin as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the metabolism of pyrethroid insecticides, with a focus on permethrin. The protocols detailed below are based on established in vitro and in vivo experimental models and are intended to guide researchers in designing and conducting their own metabolic studies.

Introduction to Pyrethroid Metabolism

Pyrethroids, a major class of synthetic insecticides, undergo extensive metabolism in mammals, primarily in the liver. This metabolic transformation is a critical detoxification process that reduces the potential for neurotoxicity. The two primary metabolic pathways for pyrethroids like permethrin are hydrolysis of the central ester linkage and oxidation at various positions on the molecule. These reactions are catalyzed by carboxylesterases (CES) and cytochrome P450 (CYP) enzymes, respectively. The resulting metabolites are more polar and are readily excreted from the body. Understanding these metabolic pathways is crucial for assessing the safety and potential for drug-drug interactions of this important class of insecticides.

Metabolic Pathways of Permethrin

The metabolism of permethrin, which exists as cis- and trans-isomers, proceeds through two main routes:

  • Ester Hydrolysis: Carboxylesterases cleave the ester bond of permethrin, yielding 3-phenoxybenzyl alcohol (3-PBAlc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). The trans-isomer of permethrin is generally hydrolyzed at a much faster rate than the cis-isomer.

  • Oxidative Metabolism: Cytochrome P450 enzymes introduce hydroxyl groups at various positions on the permethrin molecule. A key oxidative metabolite of cis-permethrin is 4'-hydroxy cis-permethrin. 3-PBAlc, a product of hydrolysis, can be further oxidized by alcohol and aldehyde dehydrogenases to 3-phenoxybenzaldehyde (PBAld) and then to 3-phenoxybenzoic acid (3-PBA), a common biomarker for pyrethroid exposure.[1][2]

The interplay between these pathways determines the overall rate of detoxification and the profile of metabolites produced.

Permethrin_Metabolism cluster_permethrin Permethrin Isomers cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cis-Permethrin cis-Permethrin 3-PBAlc 3-Phenoxybenzyl Alcohol (3-PBAlc) cis-Permethrin->3-PBAlc Carboxylesterases (slower) DCCA cis/trans-DCCA cis-Permethrin->DCCA 4-OH-cis-Permethrin 4'-Hydroxy cis-Permethrin cis-Permethrin->4-OH-cis-Permethrin CYP450 trans-Permethrin trans-Permethrin trans-Permethrin->3-PBAlc Carboxylesterases (faster) trans-Permethrin->DCCA PBAld 3-Phenoxy- benzaldehyde (PBAld) 3-PBAlc->PBAld Alcohol Dehydrogenase 3-PBA 3-Phenoxybenzoic Acid (3-PBA) PBAld->3-PBA Aldehyde Dehydrogenase in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Permethrin stock solution - NADPH regenerating system - Phosphate buffer mix_components Combine Microsomes, Buffer, and Permethrin prep_reagents->mix_components prep_microsomes Thaw Rat Liver Microsomes on Ice prep_microsomes->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate stop_reaction Stop Reaction with Cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by HPLC-MS/MS centrifuge->analyze

References

Application Notes and Protocols for the Derivatization of Diclofensine (C14H14Cl2O2) for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of Diclofensine (C14H14Cl2O2), a triple monoamine reuptake inhibitor, to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its chemical structure, containing a secondary amine, direct analysis of Diclofensine can be challenging. Derivatization improves volatility, thermal stability, and chromatographic behavior, leading to increased sensitivity and more robust analytical methods.[1][2][3] The following sections detail derivatization strategies, experimental protocols, and expected analytical improvements.

Introduction to Derivatization of Diclofensine

Diclofensine is a tetrahydroisoquinoline derivative that acts as a potent inhibitor of dopamine, norepinephrine, and serotonin reuptake.[4][5] Accurate and sensitive quantification of Diclofensine in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

The presence of a secondary amine functional group in the Diclofensine molecule makes it a suitable candidate for derivatization.[1][6] Chemical derivatization can overcome common analytical challenges associated with secondary amines, such as poor peak shape and low detector response in GC and HPLC analysis.[1][7] By converting the polar secondary amine into a less polar and more volatile derivative, significant improvements in analytical sensitivity and selectivity can be achieved.[2][8]

This application note focuses on two primary derivatization strategies:

  • Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS analysis.

  • Dansylation with Dansyl Chloride for HPLC analysis with fluorescence detection.

Expected Improvements in Analytical Detection

Derivatization is expected to significantly enhance the analytical detection of Diclofensine. The following table summarizes the anticipated quantitative improvements based on established principles of amine derivatization.

ParameterWithout DerivatizationWith Derivatization (Expected)Rationale for Improvement
Limit of Detection (LOD) ModerateLow (ng/mL to pg/mL range)Increased detector response and reduced baseline noise.
Limit of Quantification (LOQ) ModerateLow (ng/mL to pg/mL range)Improved signal-to-noise ratio allowing for precise measurement at lower concentrations.[9]
Peak Shape Tailing may be observedSymmetrical and sharp peaksReduced interaction of the polar amine with the analytical column.[1]
Volatility (for GC) LowHighConversion of the polar amine to a non-polar, more volatile derivative.[2]
Thermal Stability (for GC) ModerateHighDerivatized compound is more stable at higher temperatures in the GC inlet and column.[8]
Sensitivity (HPLC-Fluorescence) Not applicable (no native fluorescence)HighIntroduction of a highly fluorescent dansyl group.

Experimental Protocols

Disclaimer: The following protocols are based on general methods for the derivatization of secondary amines and have not been specifically optimized for Diclofensine. It is highly recommended to optimize the reaction conditions (e.g., reagent concentration, temperature, and time) for your specific analytical requirements.

Protocol 1: Acylation of Diclofensine with TFAA for GC-MS Analysis

This protocol describes the formation of a trifluoroacetyl derivative of Diclofensine, which is more volatile and thermally stable, making it suitable for GC-MS analysis.[2]

Materials:

  • Diclofensine standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heater block

  • GC vials with inserts

Procedure:

  • Sample Preparation: Evaporate an aliquot of the sample extract containing Diclofensine to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Derivatization Reaction:

    • Add 50 µL of TFAA to the reconstituted sample.

    • Add 10 µL of pyridine to act as a catalyst.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heater block.

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the dried derivative in 100 µL of ethyl acetate or a suitable solvent for GC-MS injection.

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

GC-MS Parameters (Suggested Starting Conditions):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-550.

Protocol 2: Dansylation of Diclofensine for HPLC-Fluorescence Analysis

This protocol describes the derivatization of Diclofensine with Dansyl Chloride to produce a highly fluorescent derivative suitable for sensitive detection by HPLC with a fluorescence detector.

Materials:

  • Diclofensine standard or sample extract

  • Dansyl Chloride solution (1 mg/mL in acetone)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.5)

  • Acetonitrile

  • Heater block or water bath

  • HPLC vials

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample extract containing Diclofensine into a reaction vial.

  • pH Adjustment: Add 200 µL of sodium bicarbonate buffer (pH 9.5) to the sample.

  • Derivatization Reaction:

    • Add 100 µL of Dansyl Chloride solution to the vial.

    • Vortex the mixture for 1 minute.

  • Incubation: Heat the reaction mixture at 60°C for 45 minutes in a heater block or water bath.

  • Quenching: After incubation, cool the vial to room temperature and add 50 µL of a quenching reagent (e.g., a primary or secondary amine solution like proline) to react with the excess Dansyl Chloride. Vortex for 30 seconds.

  • Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.

HPLC-Fluorescence Parameters (Suggested Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 40% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): ~340 nm

    • Emission Wavelength (λem): ~525 nm

Visualizations

Experimental Workflow for Diclofensine Derivatization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Diclofensine Sample evaporate Evaporate to Dryness (GC-MS Protocol) start->evaporate reconstitute Reconstitute evaporate->reconstitute add_reagent Add Derivatizing Reagent (e.g., TFAA or Dansyl Chloride) reconstitute->add_reagent add_catalyst Add Catalyst/Buffer add_reagent->add_catalyst incubate Incubate (Heat) add_catalyst->incubate post_reaction Post-Reaction Cleanup (Evaporation or Quenching) incubate->post_reaction final_reconstitution Final Reconstitution post_reaction->final_reconstitution analysis GC-MS or HPLC Analysis final_reconstitution->analysis

Caption: General experimental workflow for the derivatization of Diclofensine.

Mechanism of Action of Diclofensine

Diclofensine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine Dopamine Dopamine->VMAT2 Norepinephrine Norepinephrine Norepinephrine->VMAT2 Serotonin Serotonin Serotonin->VMAT2 DA_cleft Dopamine Vesicle->DA_cleft Release NE_cleft Norepinephrine Vesicle->NE_cleft Release FiveHT_cleft Serotonin Vesicle->FiveHT_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake FiveHT_receptor Serotonin Receptors FiveHT_cleft->FiveHT_receptor SERT Serotonin Transporter (SERT) FiveHT_cleft->SERT Reuptake DAT->Dopamine NET->Norepinephrine SERT->Serotonin Diclofensine Diclofensine Diclofensine->DAT Inhibition Diclofensine->NET Inhibition Diclofensine->SERT Inhibition

Caption: Mechanism of action of Diclofensine as a triple reuptake inhibitor.

References

Application Notes and Protocols for C14H14Cl2O2 as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Name: 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid Molecular Formula: C14H14Cl2O2 CAS Number: 73610-74-9

Introduction

3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a key metabolite of the widely used synthetic pyrethroid insecticide cypermethrin, serves as a critical reference standard in environmental and toxicological analysis. Accurate quantification of cypermethrin residues and its breakdown products is essential for monitoring environmental contamination, assessing human exposure, and ensuring food safety. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in the analysis of pesticide residues.

Application Notes

The primary application of this compound as a reference standard is in the chromatographic analysis of cypermethrin metabolites. Due to its structural relationship with the parent compound, it is an ideal marker for assessing exposure to cypermethrin. Analytical methods often involve the simultaneous determination of the parent cypermethrin and its major metabolites, including the cis- and trans-isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzoic acid (3-PBA).

Reference standards of this compound are utilized for:

  • Method Development and Validation: Establishing and validating analytical methods for the detection and quantification of cypermethrin metabolites in various matrices such as soil, water, food products, and biological samples (e.g., urine, blood, tissue).

  • Calibration: Preparing calibration curves to determine the concentration of the analyte in unknown samples.

  • Quality Control: As a component in quality control samples to ensure the accuracy and precision of the analytical run.

Experimental Protocols

The following are generalized protocols for the analysis of this compound in different matrices, based on established analytical methodologies. Specific parameters may require optimization depending on the laboratory instrumentation and sample matrix.

Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of this compound from water samples.

1. Sample Preparation and Extraction:

  • To a 100 mL water sample, add a suitable internal standard.
  • Acidify the sample to pH 2 with a strong acid (e.g., HCl).
  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).
  • Collect the organic phase and dry it over anhydrous sodium sulfate.
  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

2. Derivatization (if necessary):

  • For improved chromatographic performance and sensitivity, the carboxylic acid group of this compound can be derivatized to a more volatile ester (e.g., methyl or pentafluorobenzyl ester). This is a common practice for the analysis of acidic metabolites by GC.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250 °C
  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound and its derivative should be monitored.

4. Quantification:

  • Prepare a series of calibration standards of the this compound reference material in a suitable solvent.
  • Analyze the calibration standards using the same GC-MS method.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
  • Determine the concentration of this compound in the sample extract from the calibration curve.

Protocol 2: Analysis of this compound in Soil and Sediment by GC-MS

This protocol is adapted for the analysis of this compound in solid environmental matrices.

1. Sample Preparation and Extraction:

  • Weigh 10-20 g of the homogenized soil or sediment sample into a centrifuge tube.
  • Add a known amount of internal standard.
  • Extract the sample with an appropriate solvent system (e.g., acetone/hexane mixture) using ultrasonication or mechanical shaking.
  • Centrifuge the sample and collect the supernatant.
  • Repeat the extraction process twice more and combine the supernatants.
  • Concentrate the combined extract to a small volume.

2. Clean-up:

  • Perform a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering matrix components.
  • Elute the analyte from the SPE cartridge with a suitable solvent mixture.
  • Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis and Quantification:

  • Follow the GC-MS analysis and quantification steps as described in Protocol 1.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of cypermethrin and its metabolites, including compounds structurally similar to this compound, using chromatographic methods. These values are indicative and may vary depending on the specific method, instrument, and matrix.

Table 1: Method Validation Parameters for Cypermethrin and its Metabolites in Various Matrices.

AnalyteMatrixMethodLODLOQRecovery (%)Linearity (r²)Reference
CypermethrinFat TissueGC-MS0.0052 mg/kg0.015 mg/kg81.5 - 98.60.9997[1]
DeltamethrinFat TissueGC-MS0.014 mg/kg0.044 mg/kg81.5 - 98.60.9999[1]
CypermethrinFishGC-MS-5-10 µg/kg63 - 129-[2]
CypermethrinSedimentGC/MSD0.03 ppb0.10 ppb--[3]
cis-Cl2CAHairGC-MS4.0 pg/mg->84.8>0.99[4]
trans-Cl2CAHairGC-MS3.9 pg/mg->87.2>0.99[4]
3-PBAHairGC-MS1.0 pg/mg->96.4>0.99[4]

LOD: Limit of Detection; LOQ: Limit of Quantitation; Cl2CA: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid; 3-PBA: 3-phenoxybenzoic acid.

Visualizations

Experimental Workflow for Pesticide Residue Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound as a pesticide metabolite reference standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using this compound Reference Standard) GCMS->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.

Logical Relationship of Cypermethrin and its Metabolites

The diagram below shows the relationship between the parent pesticide, cypermethrin, and its major metabolites, including the cyclopropane carboxylic acid derivative.

signaling_pathway Cypermethrin Cypermethrin (Parent Pesticide) Metabolism Metabolism (e.g., Hydrolysis) Cypermethrin->Metabolism Metabolite1 This compound (Cyclopropane Carboxylic Acid Derivative) Metabolism->Metabolite1 Metabolite2 3-Phenoxybenzoic Acid (3-PBA) Metabolism->Metabolite2

Metabolic breakdown of Cypermethrin.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid, an important intermediate in the synthesis of pyrethroid insecticides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the initial Friedel-Crafts acylation of methyl benzoate with p-chlorobenzoyl chloride.

  • Question: We are experiencing a low yield and formation of multiple byproducts during the Friedel-Crafts acylation step. What are the likely causes and how can we optimize this reaction?

  • Answer: Low yields in this step are often attributed to several factors:

    • Moisture: The Lewis acid catalyst (e.g., SnCl₄ or AlCl₃) is extremely sensitive to moisture, which will deactivate it and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

    • Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to the formation of side products. It is recommended to add the p-chlorobenzoyl chloride slowly at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.

    • Stoichiometry of the Catalyst: An insufficient amount of Lewis acid will result in an incomplete reaction. Conversely, a large excess can promote side reactions. A molar ratio of 1.1 to 1.2 equivalents of the Lewis acid catalyst to the p-chlorobenzoyl chloride is a good starting point.

    • Substrate Purity: Impurities in the starting materials can interfere with the reaction. Use high-purity p-chlorobenzoyl chloride and methyl benzoate.

Issue 2: Incomplete chlorination of the butyrolactone intermediate with PCl₅.

  • Question: Our chlorination of the 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone with phosphorus pentachloride (PCl₅) is not going to completion. What could be the issue?

  • Answer: Incomplete chlorination can be a result of the following:

    • PCl₅ Quality: Phosphorus pentachloride can hydrolyze upon exposure to air, losing its reactivity. Use fresh, high-quality PCl₅. Commercial samples can sometimes be yellowish due to contamination with hydrogen chloride, which can affect the reaction.[1]

    • Reaction Conditions: The reaction typically requires heating. Ensure the reaction mixture reaches the appropriate temperature (as specified in your protocol) and is maintained for a sufficient duration to ensure complete reaction. The reaction of PCl₅ with alcohols or carbonyl compounds can be complex, and ensuring adequate time for the reaction to proceed is crucial.

    • Side Reactions: PCl₅ is a strong chlorinating agent and can lead to undesired side reactions if not controlled properly. The reaction with tertiary alcohols, for instance, can have a complicated stereochemical outcome.[2] While not an alcohol, the lactone presents a complex substrate. Gradual addition of PCl₅ and careful temperature control are key.

Issue 3: Low yield during the dehydrochlorination and cyclization step.

  • Question: The yield of our desired cyclopropanecarboxylic acid methyl ester is low after reacting the dichloro-hexene methyl ester with a base like sodium methoxide. What can we do to improve this?

  • Answer: This intramolecular cyclization is a critical step, and low yields can be caused by:

    • Base Strength and Stoichiometry: A strong base is required for the dehydrochlorination. Ensure the sodium methoxide is anhydrous and used in a sufficient molar excess to drive the reaction to completion.

    • Reaction Temperature: The temperature needs to be carefully controlled. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, it can promote the formation of elimination byproducts instead of the desired cyclization.

    • Solvent: The choice of solvent is important. Anhydrous methanol is commonly used for reactions with sodium methoxide. Ensure the solvent is dry.

Issue 4: Incomplete saponification of the methyl ester.

  • Question: We are having difficulty achieving complete hydrolysis of the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester to the final carboxylic acid. What are the recommended conditions?

  • Answer: The saponification of sterically hindered esters can be challenging. To improve the yield:

    • Choice of Base and Solvent: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent mixture like methanol/water or ethanol/water is typically used. The use of an alcoholic solvent helps to solubilize the ester.[3]

    • Reaction Temperature and Time: This reaction often requires heating under reflux for several hours to go to completion. Monitor the reaction by a suitable method (e.g., TLC or GC) to determine the necessary reaction time.

    • Phase Transfer Catalysis: For very hindered esters, a phase-transfer catalyst (PTC) can be employed to accelerate the reaction. The PTC helps to transfer the hydroxide ions from the aqueous phase to the organic phase where the ester is located.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid?

A1: The preparation method generally involves a multi-step synthesis. It starts with the reaction of p-chlorobenzoyl chloride and methyl benzoate in the presence of a Lewis acid like SnCl₄ to form a butyrolactone intermediate. This intermediate is then treated with a halogenating agent such as PCl₅ in methanol. The resulting product undergoes dehydrochlorination and cyclization with a base like sodium alkoxide to yield the methyl ester of the target molecule. The final step is the saponification of the methyl ester, followed by acidification to obtain the desired cyclopropanecarboxylic acid.[1]

Q2: Are there alternative synthetic routes that might offer a higher yield?

A2: Yes, an alternative two-stage process has been described starting from 3-chloro-3-(4-chlorophenyl)propenal and chloromethyl isopropyl ketone. This process involves the formation of a trichloro-hexenone intermediate, which is then cyclized and hydrolyzed. A patent for this method reports a high yield of 94% for the final hydrolysis step.

Q3: What are the typical purification methods for the final product?

A3: The final product, being a carboxylic acid, can be purified by extraction and crystallization. After the saponification and acidification step, the product is typically extracted into an organic solvent. The solvent is then removed, and the crude product can be recrystallized from a suitable solvent or solvent mixture to achieve high purity.

Q4: How can the formation of byproducts be minimized throughout the synthesis?

A4: Minimizing byproducts requires careful control of reaction conditions at each step. Key strategies include:

  • Using high-purity, anhydrous reagents and solvents.

  • Maintaining strict temperature control, especially during exothermic reactions.

  • Ensuring the correct stoichiometry of reagents and catalysts.

  • Monitoring the reaction progress to avoid prolonged reaction times that can lead to decomposition or side reactions.

Data Presentation

The following table summarizes reported yields for key steps in the synthesis of the target molecule and its close analogs. This data can be used as a benchmark for optimizing your experimental conditions.

Reaction StepReagentsConditionsReported Yield (%)Reference Compound
Esterification3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester, Dichloromethane derivative, Base-50°C to +50°C88.63-(2,2-dichloro-vinyl)-2,2-dimethylcyclopropane-1-carboxylic acid ethyl ester
Hydrolysis4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one45% Sodium hydroxide solution in methanol94cis/trans-3-(Z-2-chloro-2-(4-chlorophenyl)vinyl-2,2-dimethyl-cyclopropanecarboxylic acid
SaponificationMethyl benzoate, LiOH, water in THFRoom temperature88Benzoic acid
SaponificationEthyl 2-fluoropentanoate, 1M NaOH in methanol/waterRoom temperature, 5 hours992-fluoropentanoic acid[3]

Experimental Protocols

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

This protocol provides a general procedure for the hydrolysis of the methyl ester precursor.

  • Dissolution: Dissolve the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester in a suitable alcoholic solvent such as methanol or ethanol.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 molar equivalents), to the solution of the ester.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the alcoholic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify it with a mineral acid (e.g., concentrated HCl) to a pH of about 2-3. This will precipitate the carboxylic acid.

  • Extraction: Extract the precipitated carboxylic acid into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude carboxylic acid. The product can be further purified by recrystallization.

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Saponification cluster_end Final Product p_chlorobenzoyl_chloride p-Chlorobenzoyl chloride acylation Formation of Butyrolactone Intermediate p_chlorobenzoyl_chloride->acylation methyl_benzoate Methyl benzoate methyl_benzoate->acylation chlorination Reaction with PCl₅ acylation->chlorination Lewis Acid (SnCl₄) cyclization Dehydrochlorination & Cyclization chlorination->cyclization saponification Hydrolysis of Methyl Ester cyclization->saponification Base (e.g., NaOMe) final_product 3-[2-chloro-2-(4-chlorophenyl)ethenyl]- 2,2-dimethyl cyclopropane carboxylic acid saponification->final_product 1. Base (KOH/NaOH) 2. Acid

Caption: General four-step synthesis workflow.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield Observed check_reagents Reagents & Solvents Anhydrous & Pure? start->check_reagents check_temp Correct Reaction Temperature? check_reagents->check_temp Yes dry_reagents Dry all reagents and solvents check_reagents->dry_reagents No check_stoichiometry Correct Stoichiometry of Reagents/Catalyst? check_temp->check_stoichiometry Yes control_temp Implement precise temperature control check_temp->control_temp No check_time Sufficient Reaction Time? check_stoichiometry->check_time Yes adjust_stoichiometry Adjust stoichiometry based on literature check_stoichiometry->adjust_stoichiometry No monitor_reaction Monitor reaction (TLC/GC) to completion check_time->monitor_reaction No improved_yield Improved Yield dry_reagents->improved_yield control_temp->improved_yield adjust_stoichiometry->improved_yield monitor_reaction->improved_yield

Caption: Troubleshooting flowchart for low yield issues.

References

C14H14Cl2O2 (Mitotane) Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C14H14Cl2O2 (Mitotane).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Mitotane?

A1: The primary challenges in purifying Mitotane stem from its physicochemical properties:

  • Poor Aqueous Solubility: Mitotane is practically insoluble in water (0.1 mg/L), which can complicate purification methods that involve aqueous phases.[1][2][3]

  • High Lipophilicity: With a high log P value of 6, Mitotane is very non-polar, affecting its solubility in common solvents and its behavior in chromatographic systems.[1][2][3]

  • Presence of Enantiomers: Mitotane exists as a racemic mixture of S-(-)-mitotane and R-(+)-mitotane. For studies requiring specific enantiomers, chiral separation is necessary, which adds a layer of complexity to the purification process.[4][5]

  • Potential for Impurities: Impurities can arise from the synthesis process, such as the precursor o,p'-DDT, or from degradation, leading to metabolites like o,p'-DDE and o,p'-DDA.[6][7][8]

Q2: What are the common methods for purifying Mitotane?

A2: The most common methods for the purification and analysis of Mitotane are:

  • High-Performance Liquid Chromatography (HPLC): Primarily reversed-phase HPLC with UV detection is used for quantification and purity assessment.[8][9][10][11]

  • Gas Chromatography (GC): GC coupled with mass spectrometry (MS) or electron capture detection (ECD) is also a well-established method for Mitotane analysis.[12]

  • Recrystallization: This technique is employed to purify the solid compound, often as a final step in the synthesis.[7] Recrystallization from microemulsions has been shown to improve the dissolution rate of Mitotane.[1]

Q3: What are the key impurities to look for when purifying Mitotane?

A3: The main substances to be aware of as potential impurities are:

  • o,p'-DDT (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane): The synthetic precursor to Mitotane.[6]

  • o,p'-DDE (1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene): A major metabolite.[7][8]

  • o,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid): Another significant metabolite.[7][8]

Troubleshooting Guides

HPLC Purification and Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Interaction with active sites on the stationary phase- Adjust mobile phase composition. Given Mitotane's non-polar nature, a high percentage of organic solvent is expected.- Reduce sample concentration or injection volume.- Use a new or different C18 column.- Employ an end-capped column to minimize silanol interactions.
Poor Resolution Between Mitotane and Impurities - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Optimize the mobile phase gradient or isocratic composition. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Signal Intensity - Low sample concentration.- Incorrect detection wavelength.- Concentrate the sample if possible.- Ensure the UV detector is set to an appropriate wavelength for Mitotane (typically around 226-230 nm).[8][10][11]
Recrystallization
Issue Potential Cause Troubleshooting Steps
Oiling Out (Compound separates as a liquid instead of crystals) - Solvent is too non-polar for the compound at the cooling temperature.- Cooling the solution too quickly.- Add a co-solvent to increase the polarity of the crystallization medium.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Poor Recovery/Yield - The chosen solvent is too good a solvent for Mitotane, even at low temperatures.- Incomplete precipitation.- Select a solvent system where Mitotane has high solubility at high temperatures and low solubility at low temperatures.- After cooling, allow sufficient time for crystallization to complete. Gently scratching the inside of the flask can sometimes induce crystallization.
Impurities Co-precipitate with the Product - The solution is supersaturated with respect to both the product and the impurity.- Inefficient removal of impure mother liquor.- Use a solvent system that selectively dissolves the impurities or the product.- Ensure thorough washing of the crystals with a small amount of cold, fresh solvent after filtration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

This protocol is a generalized procedure based on common parameters found in the literature.[8][9][10][11]

1. Sample Preparation:

  • Accurately weigh a small amount of the purified Mitotane and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A common starting point is a high percentage of the organic phase, such as 90:10 (v/v) acetonitrile:water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[8]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 226 nm or 230 nm.[8][10][11]

3. Data Analysis:

  • Integrate the peak area of Mitotane and any impurity peaks.

  • Calculate the purity of the sample based on the relative peak areas.

Recrystallization for Purification

1. Solvent Selection:

  • Test the solubility of the crude Mitotane in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for non-polar compounds include hexanes, ethanol, methanol, or mixtures thereof.

2. Dissolution:

  • Place the crude Mitotane in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data Summary

Table 1: HPLC-UV Method Parameters for Mitotane Analysis

Parameter Method 1 Method 2 Method 3[8]
Linearity Range 0.78 - 25 mg/L0.2 - 40 µg/mL1 - 50 mg/L
Limit of Detection (LOD) 0.1 mg/LNot Reported0.102 mg/L
Limit of Quantification (LOQ) 0.78 mg/LNot Reported0.310 mg/L
Recovery >86.31%Not Reported~95%
Precision (RSD%) < 4.85%Not ReportedNot Reported

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Crude Mitotane Sample dissolve Dissolve in Organic Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (226-230 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end Pure Mitotane (Quantified) calculate->end

Caption: Workflow for HPLC-based purity analysis of Mitotane.

Recrystallization_Workflow start Crude Mitotane dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Induce Crystallization cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Purified Mitotane Crystals dry->end

Caption: General workflow for the recrystallization of Mitotane.

References

Technical Support Center: Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving chromatography challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Topic: Overcoming Peak Tailing in C14H14Cl2O2 Chromatography

This guide focuses on troubleshooting peak tailing for the compound with the molecular formula this compound, identified as 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid, an intermediate in the synthesis of the insecticide cypermethrin.

Understanding the Analyte: this compound

The primary cause of peak tailing for this compound is its carboxylic acid functional group. Carboxylic acids can interact with residual silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms and asymmetrical peaks.[1]

Key Chemical Properties:

PropertyValue
Molecular Formula This compound
Chemical Name 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
Predicted pKa ~4.25[2][3][4]

A pKa of approximately 4.25 indicates that the compound's ionization state is highly dependent on the mobile phase pH. At a pH above 4.25, the carboxylic acid will be deprotonated (anionic), making it more likely to interact with the stationary phase. At a pH below 4.25, it will be in its neutral, protonated form.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a "tail" on the backside of the peak. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical accuracy.[1]

Q2: What are the most common causes of peak tailing for acidic compounds like this compound?

A2: The most common causes include:

  • Secondary Interactions: Interaction of the ionized carboxylic acid with active silanol groups on the silica stationary phase.[1]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to or above the analyte's pKa will lead to its ionization.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites for secondary interactions.

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is critical. To ensure the carboxylic acid is in its neutral, non-ionized form and minimize interaction with the stationary phase, the pH should be adjusted to at least 1.5 to 2 pH units below the compound's pKa. For this compound with a pKa of ~4.25, a mobile phase pH between 2.25 and 2.75 is recommended.

Q4: Can the choice of column affect peak tailing?

A4: Yes, the column is a significant factor. Modern, high-purity silica columns with end-capping are designed to have fewer accessible silanol groups, which reduces the potential for secondary interactions with acidic analytes.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks all_tail Yes check_all_peaks->all_tail All Peaks one_tail No check_all_peaks->one_tail Only this compound extra_column Check for Extra-Column Volume (tubing, connections) all_tail->extra_column check_pH Check Mobile Phase pH (Is pH < pKa - 1.5?) one_tail->check_pH column_overload Check for Column Overload (reduce sample concentration) extra_column->column_overload final_check Re-evaluate Peak Shape column_overload->final_check pH_good Yes check_pH->pH_good pH correct pH_bad No check_pH->pH_bad pH incorrect check_column Evaluate Column Condition (age, contamination) pH_good->check_column adjust_pH Adjust Mobile Phase pH to 2.5-3.0 pH_bad->adjust_pH adjust_pH->final_check column_bad Yes check_column->column_bad Column is old/contaminated column_good No check_column->column_good Column is good replace_column Replace Column (use end-capped column) column_bad->replace_column column_good->final_check replace_column->final_check

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

This protocol details the steps to optimize the mobile phase pH to minimize peak tailing for this compound.

Objective: To protonate the carboxylic acid group of the analyte to reduce its interaction with the stationary phase.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid (or other suitable acid like phosphoric acid)

  • pH meter

Procedure:

  • Prepare the aqueous portion of the mobile phase: For a 1 L solution, start with approximately 950 mL of HPLC grade water.

  • Adjust the pH: While stirring, add formic acid dropwise until the pH of the aqueous solution is between 2.5 and 3.0. Use a calibrated pH meter to monitor the pH.

  • Bring to final volume: Once the desired pH is reached, add HPLC grade water to bring the total volume to 1 L.

  • Filter and degas: Filter the aqueous mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration.

  • Prepare the final mobile phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio for your separation.

  • Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Expected Outcome: A significant improvement in peak symmetry for this compound.

This protocol helps determine if peak tailing is caused by injecting too much sample.

Objective: To assess the effect of sample concentration on peak shape.

Procedure:

  • Prepare a dilution series: Prepare a series of dilutions of your this compound standard or sample. A 1:2, 1:5, and 1:10 dilution are good starting points.

  • Inject the samples: Inject the original and each diluted sample onto the HPLC system using the same method.

  • Analyze the chromatograms: Compare the peak shape and tailing factor for this compound in each chromatogram.

Data Analysis:

SampleConcentration (µg/mL)Tailing Factor
Original1002.1
1:2 Dilution501.5
1:5 Dilution201.1
1:10 Dilution101.0

Interpretation: If the tailing factor decreases significantly with dilution, as shown in the table above, column overload is a likely cause of the peak tailing.

Signaling Pathway of the Problem

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Analyte: this compound (R-COOH) Silanol_Group Si-OH (Residual Silanol) No_Interaction Minimal Interaction (Normal Retention) Silanol_Group->No_Interaction Ionized_Silanol Si-O- (Ionized Silanol at pH > pKa) Interaction Strong Secondary Interaction (Ionic) Ionized_Silanol->Interaction Analyte_Neutral R-COOH (Protonated at pH < pKa) Analyte_Neutral->No_Interaction Analyte_Ionized R-COO- (Deprotonated at pH > pKa) Analyte_Ionized->Interaction Mobile_Phase_High_pH Mobile Phase pH > 4.25 Mobile_Phase_High_pH->Ionized_Silanol Mobile_Phase_High_pH->Analyte_Ionized Mobile_Phase_Low_pH Mobile Phase pH < 4.25 Mobile_Phase_Low_pH->Silanol_Group Mobile_Phase_Low_pH->Analyte_Neutral Peak_Tailing Peak Tailing Interaction->Peak_Tailing Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

Caption: Analyte-stationary phase interactions leading to peak tailing.

References

Matrix effects in the analysis of C14H14Cl2O2 in soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of C14H14Cl2O2 compounds, such as Dichlorodiphenyldichloroethane (DDD) and Dichlorodiphenyldichloroethylene (DDE), in soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of soil analysis?

A1: Matrix effects are the alteration of an analytical instrument's response for a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix (in this case, soil).[1][2][3] These effects can manifest as either signal suppression (a lower response) or signal enhancement (a higher response), leading to inaccurate quantification of the analyte.[1][4] In gas chromatography (GC), signal enhancement can occur when matrix components block active sites in the injector port, preventing the thermal degradation of target analytes.[1][2]

Q2: Why is soil a particularly challenging matrix?

A2: Soil is a highly complex and variable matrix containing a wide range of organic matter (humic and fulvic acids), minerals, clays, and moisture.[5][6] The composition of soil can significantly impact extraction efficiency and the types of interfering compounds that are co-extracted with the target analyte.[5][6] Properties like organic carbon content, clay percentage, and cation exchange capacity can influence analyte recovery and the severity of matrix effects.[5]

Q3: How can I determine if my analysis is impacted by matrix effects?

A3: The most common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in a blank soil extract).[7][8] A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the formula: ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100.

Q4: What is a matrix-matched calibration and why is it recommended?

A4: A matrix-matched calibration involves preparing calibration standards in an extract from a blank soil sample that is free of the target analyte.[7][8][9] This approach helps to compensate for matrix effects because the standards and the samples are affected by the interfering co-extractives in the same way.[10] Regulatory guidelines often recommend or require the use of matrix-matched calibration for the analysis of pesticide residues in complex matrices.[9][11]

Q5: Are there alternatives to matrix-matched calibration?

A5: Yes. Other strategies include:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.[12] In some cases where the matrix effect is severe, dilution can paradoxically improve detection limits.[12]

  • Improved Cleanup: Incorporating additional cleanup steps after extraction, such as dispersive solid-phase extraction (d-SPE), can remove a significant portion of matrix components.[4][12]

  • Use of Analyte Protectants (for GC): Adding "analyte protectants" to both standards and sample extracts can help equalize the response between the two by minimizing interaction with active sites in the GC system.[7]

  • Isotope Dilution: Using isotopically labeled internal standards that behave chemically like the analyte can effectively compensate for matrix effects.[13]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Poor Analyte Recovery (<70%) 1. Inefficient extraction from the soil matrix. 2. Analyte degradation during extraction or cleanup. 3. Strong analyte adsorption to soil particles (especially in high clay or organic carbon soils).[5]1. Optimize the extraction solvent and shaking/vortexing time. 2. Check the pH of the extraction solvent. 3. Ensure cleanup sorbents are not removing the target analyte. 4. Evaluate a different extraction method (e.g., modify the QuEChERS procedure).[4]
High Analyte Recovery (>120%) 1. Significant signal enhancement due to matrix effects.[1] 2. Co-elution with an interfering compound that shares a characteristic ion.1. Implement matrix-matched calibration.[10] 2. Improve the cleanup step to remove the interfering compounds. 3. Dilute the sample extract and re-analyze.[12] 4. Confirm the peak using a second, different GC column or MS/MS transition.
Poor Reproducibility (High %RSD) 1. Inhomogeneous soil sample. 2. Inconsistent sample preparation (extraction/cleanup). 3. Variable matrix effects between different samples.[12]1. Homogenize, sieve, and thoroughly mix soil samples before taking a subsample. 2. Automate sample preparation steps where possible to improve consistency.[14] 3. Analyze a blank matrix for every batch to monitor for background contamination.
Peak Tailing or Splitting in Chromatogram 1. Active sites in the GC inlet liner or column. 2. Strong matrix components competing for active sites.[1] 3. Sample solvent is too strong for the initial mobile phase (LC).[8]1. Deactivate the GC inlet liner or use a liner with a gentle taper. 2. Perform regular maintenance on the GC inlet (replace liner, septum). 3. Use matrix-matched standards, which can help condition the system. 4. For LC, ensure the sample solvent is compatible with the initial mobile phase.[8]

Quantitative Data Summary

The severity of matrix effects is often categorized based on the percentage of signal suppression or enhancement.

CategoryMatrix Effect (ME) RangeInterpretation
Soft Matrix Effect -20% to +20%No significant matrix effect; quantification with solvent-based standards may be acceptable.[4]
Medium Matrix Effect -50% to -20% or +20% to +50%Moderate signal suppression or enhancement; matrix-matched calibration is recommended.[4]
Strong Matrix Effect < -50% or > +50%Severe signal suppression or enhancement; mitigation strategies are necessary for accurate quantification.[4]

Table 1: Classification of Matrix Effect Severity. Data sourced from common laboratory practices for pesticide analysis.[4]

Experimental Protocols & Visualizations

Protocol: Modified QuEChERS Extraction and Cleanup for Soil

This protocol is a general guideline for extracting this compound (e.g., DDD, DDE) from soil samples prior to GC-MS or LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.[8]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[4] b. Add 10 mL of deionized water and shake to create a slurry.[4] c. Fortify with internal standards if required. d. Add 10 mL of acetonitrile.[4] e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate). f. Shake vigorously for 1 minute and centrifuge at >1500 rcf for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube. b. The tube should contain d-SPE cleanup sorbents. For soil, a common combination is 150 mg anhydrous MgSO₄ (to remove water) and 25 mg PSA (Primary Secondary Amine, to remove organic acids). C18 may also be added to remove non-polar interferences.[4] c. Vortex for 30 seconds and centrifuge for 5 minutes.[4]

3. Final Extract Preparation: a. Transfer the cleaned supernatant to an autosampler vial. b. The extract is now ready for injection into a GC-MS or LC-MS/MS system.

Below is a workflow diagram illustrating this process.

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis A Weigh 10g Soil B Add 10mL Water & IS A->B C Add 10mL Acetonitrile B->C D Add QuEChERS Salts C->D E Shake & Centrifuge D->E F Take 1mL Supernatant E->F Collect Acetonitrile Layer G Add to d-SPE Tube (MgSO4, PSA, C18) F->G H Vortex & Centrifuge G->H I Transfer Clean Extract to Vial H->I J Inject into GC/MS or LC/MS I->J

Caption: Workflow for QuEChERS soil sample preparation.

Troubleshooting Logic for Matrix Effects

When unexpected quantitative results are obtained, a systematic approach is needed to identify the root cause. The following diagram outlines a decision-making process for troubleshooting issues potentially related to matrix effects.

G Start Start: Inaccurate Quantitative Results CheckRecovery Are QC / Spike Recoveries Out of Range? Start->CheckRecovery CheckCal Compare Solvent vs. Matrix-Matched Calibration CheckRecovery->CheckCal Yes TroubleshootExtraction Troubleshoot Extraction Efficiency & Analyte Stability CheckRecovery->TroubleshootExtraction No MatrixEffect Matrix Effect Confirmed CheckCal->MatrixEffect Slopes Differ >20% NoMatrixEffect No Significant Matrix Effect CheckCal->NoMatrixEffect Slopes Differ <20% ImplementMitigation Implement Mitigation Strategy MatrixEffect->ImplementMitigation NoMatrixEffect->TroubleshootExtraction End Re-analyze & Verify TroubleshootExtraction->End Dilute 1. Dilute Sample Extract ImplementMitigation->Dilute ImproveCleanup 2. Improve Cleanup Step ImplementMitigation->ImproveCleanup UseMMC 3. Use Matrix-Matched Curve ImplementMitigation->UseMMC Dilute->End ImproveCleanup->End UseMMC->End

References

Technical Support Center: Optimization of C14H14Cl2O2 (2,4-D) Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D), with the chemical formula C14H14Cl2O2 referring to a dimeric or otherwise derivatized form which is outside the common scope of simple esterification of the parent molecule C8H6Cl2O3. For the purpose of this guide, we will focus on the esterification of the fundamental 2,4-D molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2,4-D.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated.Use a fresh, anhydrous acid catalyst. For solid catalysts, ensure they are properly activated according to the manufacturer's instructions.
2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For thermally sensitive substrates, consider microwave-assisted heating which can accelerate the reaction at lower bulk temperatures.[1]
3. Reversible Reaction: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (Le Chatelier's principle).Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene), or by using a dehydrating agent.
4. Impure Reactants: The presence of water or other impurities in the 2,4-D or the alcohol can interfere with the reaction.Ensure that both 2,4-D and the alcohol are of high purity and are anhydrous.
Formation of Byproducts 1. Ether Formation: At high temperatures, the alcohol can undergo dehydration to form an ether, especially with strong acid catalysts.Use a milder catalyst or lower the reaction temperature. The use of solid acid catalysts like silica or zeolites can sometimes offer better selectivity.
2. Decomposition of Reactants or Product: Prolonged exposure to high temperatures can lead to the degradation of the starting materials or the desired ester.Optimize the reaction time and temperature to achieve a good conversion rate without causing significant degradation.
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted 2,4-D can complicate the purification process.Drive the reaction to completion by using an excess of the alcohol and removing water.
2. Catalyst Residue: The acid catalyst needs to be completely removed from the product.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and then perform an aqueous workup. For solid catalysts, simple filtration is usually sufficient.
3. Similar Boiling Points: The boiling point of the ester may be close to that of the alcohol or other impurities, making distillation challenging.Use fractional distillation for components with close boiling points. Alternatively, column chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 2,4-D?

A1: The choice of catalyst depends on the specific reaction conditions and desired outcome.

  • Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective and commonly used for conventional heating methods.

  • Solid acid catalysts such as silica, clays, and zeolites are advantageous for solventless, microwave-assisted reactions, offering high yields and easier separation.[1]

Q2: What is the recommended molar ratio of 2,4-D to alcohol?

A2: To drive the equilibrium towards the product side, it is common practice to use the alcohol in excess. A molar ratio of 1:3 to 1:5 (2,4-D:alcohol) is often a good starting point. For solventless reactions, a near equimolar ratio (1:1) has been reported to be effective, especially under microwave irradiation.[1]

Q3: What are the optimal temperature and reaction time?

A3: These parameters are highly dependent on the chosen catalyst and heating method.

  • Conventional Heating: Temperatures typically range from 80°C to 150°C with reaction times of 2 to 6 hours.[1]

  • Microwave-Assisted Synthesis: This method can significantly reduce the reaction time to as little as 3 to 10 minutes at a power of 150-350 W.[1]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solventless or "dry media" esterification of 2,4-D has been successfully performed using solid supports like silica, clays, and zeolites, often in combination with microwave irradiation. This approach is considered a greener alternative as it reduces solvent waste.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-D spot and the appearance of the ester spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Esterification of 2,4-D with Various Alcohols on a Silica Support.

AlcoholConventional Heating (100-150°C, 2-6 h) Yield (%)Microwave Irradiation (150-350 W, 3-10 min) Yield (%)
MethanolNot Reported>95
EthanolNot Reported>95
n-PropanolNot Reported>95
n-ButanolNot Reported>95
IsobutanolNot Reported>95
n-PentanolNot Reported>95
IsopentanolNot Reported>95

Data adapted from a study on solventless esterification of 2,4-D.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-D Butyl Ester (Conventional Heating)

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • n-Butanol

  • Sulfuric acid (concentrated)

  • Toluene

  • 5% Sodium hydroxide solution

  • Water (distilled or deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2,4-D, n-butanol, and toluene.

  • Slowly add concentrated sulfuric acid as the catalyst.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction for 2-5 hours, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize the acid catalyst.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by distillation or using a rotary evaporator.

  • Purify the resulting 2,4-D butyl ester by vacuum distillation. A yield of over 98% has been reported for this procedure.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,4-D + Alcohol Mixing Mixing and Heating (Conventional or Microwave) Reactants->Mixing Catalyst Acid Catalyst Catalyst->Mixing Water_Removal Water Removal (e.g., Dean-Stark) Mixing->Water_Removal Neutralization Neutralization Water_Removal->Neutralization Reaction Completion Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Pure 2,4-D Ester Purification->Product

Caption: Experimental workflow for the esterification of 2,4-D.

Troubleshooting_Logic Start Low Product Yield? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Yes Check_Conditions Are reaction time and temperature sufficient? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh/activated catalyst Check_Catalyst->Solution_Catalyst No Check_Water Is water being removed effectively? Check_Conditions->Check_Water Yes Solution_Conditions Increase time/temperature or use microwave Check_Conditions->Solution_Conditions No Check_Reactants Are reactants pure and anhydrous? Check_Water->Check_Reactants Yes Solution_Water Use Dean-Stark or dehydrating agent Check_Water->Solution_Water No Solution_Reactants Use pure, dry reactants Check_Reactants->Solution_Reactants No

Caption: Troubleshooting logic for low yield in 2,4-D esterification.

References

Troubleshooting C14H14Cl2O2 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of the molecule with the formula C14H14Cl2O2 during sample preparation and analysis. The following questions and answers address common issues and provide detailed protocols to minimize analyte loss and ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant loss of my compound (this compound) after sample preparation. What are the most likely causes?

A1: Degradation of chlorinated organic compounds like this compound during sample preparation can be attributed to several factors. The most common causes are:

  • Hydrolysis: The compound may be unstable at certain pH values. Exposure to strongly acidic or basic conditions during extraction or dilution can lead to cleavage of labile functional groups.

  • Oxidation: Many organic molecules are susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxides in solvents, or metal ions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to break chemical bonds and degrade the analyte.[1][2]

  • Thermal Degradation: High temperatures used during sample processing steps like solvent evaporation can cause the compound to decompose.

  • Adsorption: The analyte may adsorb to the surface of glassware, plasticware, or chromatography columns, leading to apparent loss.

To identify the specific cause, a systematic investigation of your sample preparation workflow is recommended.

Q2: How can I systematically troubleshoot the degradation of this compound in my workflow?

A2: A logical approach to troubleshooting involves isolating and testing each step of your sample preparation protocol.

TroubleshootingWorkflow cluster_investigation Investigation Steps start Start: Analyte Loss Observed check_stability Assess Intrinsic Stability (pH, Light, Temperature) start->check_stability evaluate_solvents Evaluate Solvent Effects (Purity, Peroxides) check_stability->evaluate_solvents If stable in ideal conditions optimize_extraction Optimize Extraction/Cleanup (Technique, Temperature) evaluate_solvents->optimize_extraction check_adsorption Investigate Adsorption (Glassware, Plasticware) optimize_extraction->check_adsorption solution Solution: Modified Protocol check_adsorption->solution

Caption: Plausible oxidative degradation pathways for this compound.

Prevention of Oxidative Degradation:

  • Use High-Purity Solvents: Ensure solvents are free of peroxides. Use freshly opened bottles or solvents specifically designated for HPLC or sensitive analyses.

  • De-gas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or helium.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the sample or solvent can prevent oxidation. However, compatibility with the analytical method must be verified.

  • Work Under Inert Atmosphere: For highly sensitive compounds, sample preparation can be performed in a glove box under a nitrogen or argon atmosphere.

  • Minimize Exposure to Metal Ions: Use metal-free labware where possible, as metal ions can catalyze oxidation reactions.

Q5: My analytical results are inconsistent, and I suspect adsorption to my sample vials. How can I mitigate this issue?

A5: Adsorption to surfaces is a common problem, especially for hydrophobic or charged molecules at low concentrations.

Strategies to Minimize Adsorption:

  • Use Silanized Glassware: Deactivated or silanized glass vials have a less active surface, reducing the potential for adsorption.

  • Polypropylene Vials: For some compounds, polypropylene vials may be a better choice than glass. However, be cautious of potential leaching of plasticizers from the plastic.

  • Increase Sample Concentration: If possible, working at higher concentrations can saturate the active sites on the container surface.

  • Modify Sample Diluent:

    • Adjust pH: If the compound is ionizable, adjusting the pH of the diluent to suppress ionization can reduce ionic interactions with glass surfaces.

    • Increase Organic Content: For hydrophobic compounds, increasing the percentage of organic solvent in the diluent can improve solubility and reduce adsorption.

  • Add a Displacing Agent: Adding a small amount of a structurally similar, but non-interfering, compound to the sample can competitively bind to active sites and prevent adsorption of the analyte.

By systematically evaluating these potential causes of degradation and implementing the suggested preventative measures, you can improve the accuracy and reliability of your analytical results for this compound.

References

Technical Support Center: Resolution of C14H14Cl2O2 (Dichlorprop) Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of C14H14Cl2O2, commonly known as Dichlorprop (DCPP).

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound and why is their separation important?

A1: this compound, or Dichlorprop, is a chiral herbicide that exists as two enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-enantiomer.[1] Therefore, separating these stereoisomers is crucial for developing more effective and environmentally friendly herbicide formulations, as well as for regulatory and toxicological studies.

Q2: What are the primary analytical techniques for separating Dichlorprop stereoisomers?

A2: The most common and effective techniques for the enantioselective separation of Dichlorprop are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing chiral stationary phases (CSPs).[2][3] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering advantages in speed and efficiency.[4]

Q3: What type of chiral stationary phases (CSPs) are recommended for HPLC separation of Dichlorprop?

A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are widely used and have shown excellent results.[5][6][7] Cyclodextrin-based CSPs, like permethylated α-cyclodextrin, are also effective for resolving Dichlorprop enantiomers.[8] The choice of CSP will depend on the specific analytical requirements, such as mobile phase compatibility and desired resolution.

Q4: Is derivatization necessary for the analysis of Dichlorprop stereoisomers?

A4: For HPLC analysis, derivatization is not always necessary and direct separation of the enantiomers can be achieved. However, for GC analysis, derivatization of the carboxylic acid group is typically required to improve volatility and chromatographic performance.[9][10] Common derivatization methods include methylation or conversion to amides.[9][10] Chiral derivatization can also be employed for indirect separation on a non-chiral column, where the resulting diastereomers can be separated.[2]

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Screen different types of CSPs (polysaccharide-based, cyclodextrin-based) to find the one with the best selectivity for Dichlorprop.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[5] For reversed-phase, adjust the aqueous-organic ratio and the pH. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for acidic analytes like Dichlorprop.[5][11]

  • Possible Cause: Incorrect temperature.

    • Solution: Optimize the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the acidic analyte (Dichlorprop) and the stationary phase.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group and minimize interactions with the stationary phase.[2][11]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider using a guard column to protect the analytical column from strongly retained impurities. For immobilized polysaccharide-based CSPs, specific regeneration procedures may be available.[12][13]

  • Possible Cause: Column overloading.

    • Solution: Reduce the sample concentration or injection volume.[14]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is particularly important when changing mobile phase compositions.

  • Possible Cause: Fluctuations in mobile phase composition or flow rate.

    • Solution: Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed and mixed.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable temperature.

GC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of Dichlorprop to its volatile derivative.[15]

  • Possible Cause: Active sites in the GC system (injector, column, detector).

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Check for and eliminate any potential sources of activity in the system.

  • Possible Cause: Suboptimal carrier gas flow rate.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

Issue 2: Co-elution of Enantiomers

  • Possible Cause: Inappropriate chiral stationary phase.

    • Solution: Select a GC column with a chiral stationary phase known to be effective for phenoxy acid herbicides, such as those based on derivatized cyclodextrins.[16][17]

  • Possible Cause: Incorrect temperature program.

    • Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature can often improve the separation of closely eluting enantiomers.

Experimental Protocols & Data

HPLC Method for Dichlorprop Enantiomer Resolution
ParameterConditionReference
Column Chiralpak® IM (immobilized tris(3-chloro-4-methylphenylcarbamate) cellulose)[5]
Mobile Phase Hexane/Dichloromethane/Ethanol/Trifluoroacetic Acid (90:10:1:0.1, v/v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 280 nm[5]
Temperature 25°C[5]
GC-MS Method for Dichlorprop Enantiomer Analysis (after derivatization)
ParameterConditionReference
Column Agilent CP-Chirasil-Val (0.25 mm x 25 m, 0.08 µm film thickness)[10]
Carrier Gas Nitrogen at 60 kPa[10]
Oven Program 100°C (0.5 min), then 10°C/min to 150°C (1 min), then 2°C/min to 190°C (1 min)[10]
Injector Splitless (0.5 min) at 240°C[10]
Detector Mass Spectrometer[9]
Quantitative Data Summary
Analytical MethodParameterValueReference
UPLC-FluorescenceResolution (Rs)2.6[2]
Limit of Detection (LOD)10 ng/mL[2]
Limit of Quantification (LOQ)50 ng/mL[2]
LC-MS/MSLimit of Quantification (LOQ)4 ng/L for R- and S-DCPP[8]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_results Results sample Sample Containing Dichlorprop dissolution Dissolve in Mobile Phase sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc_system HPLC System with Chiral Column filtration->hplc_system detection UV Detector hplc_system->detection data_acquisition Data Acquisition & Processing detection->data_acquisition chromatogram Chromatogram with Separated Enantiomers data_acquisition->chromatogram quantification Quantification of (R)- and (S)-Dichlorprop chromatogram->quantification troubleshooting_poor_resolution decision decision action action start Poor or No Resolution decision1 Is the CSP appropriate? start->decision1 Check CSP action1 Screen different CSPs decision1->action1 No decision2 Is the mobile phase optimized? decision1->decision2 Yes action2 Vary solvent ratios and additives decision2->action2 No decision3 Is the temperature optimized? decision2->decision3 Yes action3 Adjust column temperature decision3->action3 No end Resolution should be improved decision3->end Yes

References

C14H14Cl2O2 stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Formula: The chemical formula provided in the topic, C14H14Cl2O2, does not correspond to the widely researched adrenolytic agent, Mitotane. Based on the context of stability testing for a therapeutic agent, this guide will focus on Mitotane, which has the chemical formula C14H10Cl4 . It is presumed that the provided formula was a typographical error.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and storage conditions of Mitotane.

Frequently Asked Questions (FAQs)

Q1: What is Mitotane and what are its primary physicochemical properties?

Mitotane, also known as o,p'-DDD, is a derivative of the insecticide DDT and is the only drug approved for the treatment of advanced adrenocortical carcinoma.[1][2] It is a highly lipophilic molecule with very poor aqueous solubility, which presents challenges in its formulation and experimental handling.[3][4][5] It is an oral chemotherapy agent that is toxic to the cells of the adrenal cortex.[6]

Q2: What are the official storage conditions for Mitotane?

According to the United States Pharmacopeia (USP), Mitotane as a bulk substance and in tablet form should be preserved in tight, light-resistant containers.[7][8] Commercially available preparations often recommend storage at controlled room temperature (25°C or 77°F).[9] One supplier of the analytical standard recommends refrigeration at 2-8°C.[2] For research purposes, solutions of Mitotane in solvents like DMSO are typically stored at -20°C or -80°C for long-term stability.[10]

Q3: How does Mitotane metabolism affect its stability and activity in vitro?

Mitotane is metabolized in the liver and other tissues into two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).[1][11] These metabolic transformations are crucial as they can influence the compound's activity and clearance. When conducting in vitro studies, it is important to consider that the observed effects may be due to the parent compound or its metabolites, especially in cell lines with metabolic capabilities.[12]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or unexpected results in cell-based assays Binding to serum proteins: Mitotane is highly lipophilic and can bind to albumin and other proteins in cell culture media, reducing its effective concentration.[13]Conduct experiments in low-serum or serum-free media if possible. Alternatively, perform dose-response curves with and without serum to quantify the impact.
Cell line variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to Mitotane.[14][15]Use a consistent cell line and passage number for all experiments. Characterize the sensitivity of your specific cell line to Mitotane.
Precipitation of Mitotane in aqueous buffers Poor aqueous solubility: Mitotane has very low solubility in water (approximately 0.1 mg/L).[3][4][5]Prepare stock solutions in an appropriate organic solvent such as DMSO.[2] When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Use vortexing or sonication to aid dissolution, but be observant for any precipitation.
Degradation of Mitotane during storage or experiments pH instability: Mitotane is susceptible to degradation under basic conditions.[16]Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers.
Photodegradation: As per USP guidelines, Mitotane should be protected from light, suggesting potential photosensitivity.[7][8]Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to light during experimental procedures.
Difficulty achieving therapeutic concentrations in animal studies Low bioavailability: The oral bioavailability of Mitotane is low and variable, often due to its poor solubility.[3][5]Administer Mitotane with a high-fat meal or vehicle, as fats can enhance its absorption.[6][17] Consider alternative formulation strategies if consistent plasma levels are critical.

Stability Testing

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the known degradation behavior of Mitotane under various stress conditions.

Stress ConditionObservation
Acidic Hydrolysis Generally stable.
Basic Hydrolysis Considerable degradation occurs.[16]
Oxidative Degradation Generally stable.[16]
Thermal Degradation Generally stable under standard conditions.[16]
Photodegradation Potential for degradation; requires protection from light.[7][8]
Stability in Solution
Solvent/MatrixStorage ConditionDurationStabilityReference
Plasma-20°C4 weeksStable[8]
Plasma≤4°C28 daysStable[11]
Plasma25°C (Room Temp)14-28 daysUnstable at 40 µg/mL[11]
Diluent (Acetonitrile/Buffer)Not specified48 hoursStable[16]

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of Mitotane. The following is a generalized protocol based on published methods.[7][16]

1. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic buffer and acetonitrile (e.g., 25:75, v/v). The buffer can be 10 mM potassium dihydrogen orthophosphate adjusted to pH 2.5 with orthophosphoric acid.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.[16]

  • Column Temperature: 35°C.[7]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Mitotane reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Sample Solution: Prepare samples from the stability study (e.g., stressed samples, samples stored under different conditions) by dissolving them in the mobile phase or a suitable solvent to a known concentration.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat Mitotane solution with an acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat Mitotane solution with a base (e.g., 0.1 N NaOH) at room temperature.[16]

  • Oxidative Degradation: Treat Mitotane solution with an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose solid Mitotane to dry heat (e.g., 60°C).

  • Photodegradation: Expose Mitotane solution and solid to UV and visible light as per ICH Q1B guidelines.[18]

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of Mitotane.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent Mitotane peak.

Visualizations

Mitotane_Metabolism Mitotane Mitotane (o,p'-DDD) alpha_hydroxylation α-hydroxylation Mitotane->alpha_hydroxylation beta_hydroxylation β-hydroxylation Mitotane->beta_hydroxylation DDE o,p'-DDE (1,1-(o,p'-dichlorodiphenyl)- 2,2-dichloroethene) alpha_hydroxylation->DDE Acyl_Chloride o,p'-dichlorodiphenyl acyl chloride (DDAC) beta_hydroxylation->Acyl_Chloride DDA o,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid) Acyl_Chloride->DDA in presence of water

Metabolic pathway of Mitotane.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_stability Formal Stability Study cluster_analysis Analysis & Reporting select_batch Select Batch of Mitotane develop_method Develop & Validate Stability-Indicating Method select_batch->develop_method acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photodegradation long_term Long-Term Storage (e.g., 25°C/60% RH) develop_method->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) develop_method->accelerated analyze_samples Analyze Samples at Time Points acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples long_term->analyze_samples accelerated->analyze_samples evaluate_data Evaluate Data & Identify Degradants analyze_samples->evaluate_data establish_conditions Establish Storage Conditions & Shelf-Life evaluate_data->establish_conditions

Workflow for a Mitotane stability study.

References

Technical Support Center: Trace Level Detection of C₁₄H₁₄Cl₂O₂ (DDD)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of dichlorodiphenyldichloroethane (DDD), a common isomer of C₁₄H₁₄Cl₂O₂. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace level detection of DDD?

A1: The most prevalent and robust methods for trace level detection of DDD are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] GC-MS is a well-established technique for analyzing chlorinated pesticides like DDD, often providing high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][3] LC-MS offers high sensitivity and is particularly useful for complex matrices and for compounds that are not easily volatilized.[2][4]

Q2: What are the typical sample preparation techniques for DDD analysis?

A2: Effective sample preparation is critical for accurate trace level detection and to minimize matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method for separating analytes from a liquid sample.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is rapid, requires minimal solvent, and offers high enrichment factors.[5]

  • Solid-Phase Extraction (SPE): Used to clean up samples by removing interfering compounds, leading to a cleaner analytical matrix and improved sensitivity.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for extracting pesticide residues from a variety of food matrices.[7]

Q3: What are the expected detection limits for DDD?

A3: Detection limits for DDD are dependent on the analytical method, instrument sensitivity, and the sample matrix. For instance, using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography with an ultraviolet detector, detection limits in the range of 0.32-0.51 µg/L have been reported for water samples.[5] For soil samples analyzed by GC-MS, a limit of detection (LOD) of 3.5 µg/kg and a limit of quantification (LOQ) of 10 µg/kg have been documented.[8]

Q4: How can I confirm the identity of DDD in my samples?

A4: Confirmation of DDD can be achieved by comparing the retention time of the peak in the sample to that of a certified reference standard.[3] For mass spectrometry-based methods (GC-MS and LC-MS), additional confirmation is obtained by comparing the mass spectrum of the analyte in the sample to the mass spectrum of the standard, including the ratio of characteristic ions.[3][9]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Sensitivity / Low Signal 1. Inactive GC system components. 2. Sub-optimal injection parameters. 3. Matrix effects causing signal suppression. 4. Insufficient sample concentration.1. Use a highly inert liner and a well-deactivated capillary column to prevent analyte adsorption.[1] 2. Optimize injector temperature and splitless time. 3. Improve sample cleanup using techniques like SPE or Florisil column chromatography.[6][8] 4. Employ a pre-concentration step such as DLLME.[5]
Peak Tailing 1. Active sites in the GC inlet or column. 2. Contamination in the GC system.1. Deactivate the liner or use a liner with a more inert surface. 2. Bake out the column according to the manufacturer's instructions. 3. Trim the analytical column.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuations in instrument conditions.1. Ensure the autosampler is functioning correctly and the syringe is clean. 2. Standardize the sample preparation protocol and use an internal standard.[3] 3. Allow the instrument to stabilize before analysis and monitor key parameters.
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement 1. Co-eluting matrix components interfering with the ionization of DDD. 2. High salt concentration in the sample.1. Improve chromatographic separation to resolve DDD from interfering compounds. 2. Enhance sample cleanup to remove matrix components.[6] 3. Dilute the sample extract. 4. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation.1. Optimize the extraction solvent, pH, and extraction time.[5] 2. Investigate the stability of DDD under the employed extraction and evaporation conditions.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a guard column and replace the analytical column if necessary. 3. Ensure the column oven is maintaining a stable temperature.[10]

Quantitative Data Summary

Parameter Method Matrix Value Reference
Detection Limit DLLME-HPLC-UVWater0.32-0.51 µg/L[5]
Limit of Detection (LOD) GC-MSSoil3.5 µg/kg[8]
Limit of Quantification (LOQ) GC-MSSoil10 µg/kg[8]
Linear Range DLLME-HPLC-UVWater1.0-5.0 µg/L[5]
Recovery DLLME-HPLC-UVWater85.58-119.6%[5]
Precision (RSD) DLLME-HPLC-UVWater2.80-7.50%[5]
Recovery LC-DADPlasma98.00-117.00%[10]

Experimental Protocols & Workflows

General Experimental Workflow for DDD Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Soil, Water, Plasma) Extraction Extraction (LLE, SPE, QuEChERS, DLLME) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., Florisil, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS For GC-MS LCMS LC-MS Analysis Concentration->LCMS For LC-MS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

Caption: General workflow for trace level DDD analysis.

Troubleshooting Logic for Poor Sensitivity in GC-MS

Start Start: Poor Sensitivity in GC-MS Analysis CheckSystem Check GC System Activity (Liner, Column) Start->CheckSystem CheckInjection Optimize Injection Parameters? CheckSystem->CheckInjection System is Inert ReplaceComponents Use Inert Liner & Deactivated Column CheckSystem->ReplaceComponents System is Active CheckCleanup Improve Sample Cleanup? CheckInjection->CheckCleanup Optimized OptimizeInjection Adjust Injector Temp & Splitless Time CheckInjection->OptimizeInjection Not Optimized CheckConcentration Increase Sample Concentration? CheckCleanup->CheckConcentration Cleanup is Sufficient ImproveCleanup Implement SPE or Florisil Cleanup CheckCleanup->ImproveCleanup Cleanup is Insufficient End Resolution: Improved Sensitivity CheckConcentration->End Concentration is Adequate Preconcentrate Use DLLME or other Pre-concentration Step CheckConcentration->Preconcentrate Concentration is Low ReplaceComponents->CheckInjection OptimizeInjection->CheckCleanup ImproveCleanup->CheckConcentration Preconcentrate->End

Caption: Troubleshooting poor sensitivity in GC-MS analysis.

References

Technical Support Center: Synthesis of 2,4-Dichlorophenoxyacetic Acid (C₈H₆Cl₂O₃)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a brownish or yellowish powder instead of the expected white to yellow crystals. What is the likely cause and how can I fix it?

A1: A brownish or yellowish discoloration often indicates the presence of impurities, particularly unreacted 2,4-dichlorophenol or other polychlorinated phenols. These impurities can arise from incomplete reaction or side reactions.

Troubleshooting Steps:

  • Verify Reaction Completion: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the reaction and ensure the complete consumption of the starting 2,4-dichlorophenol.[1]

  • Optimize Reaction Time: If the reaction is incomplete, consider extending the reaction time. Refer to the detailed experimental protocol for recommended durations.

  • Purification: If the reaction has gone to completion, the discoloration is likely due to residual impurities. Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used to selectively crystallize the 2,4-D, leaving impurities in the mother liquor.

Q2: I am observing a significant amount of unreacted 2,4-dichlorophenol in my crude product. How can I improve the conversion rate?

A2: A high level of unreacted 2,4-dichlorophenol points to suboptimal reaction conditions. The key is to ensure the efficient formation of the 2,4-dichlorophenoxide, which then reacts with chloroacetic acid (or its salt/ester).

Troubleshooting Steps:

  • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., sodium hydroxide) and the correct stoichiometric amount to fully deprotonate the 2,4-dichlorophenol. An excess of base can promote side reactions, so precise control is crucial.

  • Reaction Temperature: Moderate temperatures are generally preferred for the condensation reaction.[2] Excessively high temperatures can lead to the degradation of reactants and the formation of by-products, including dioxins.[2] A typical temperature range is 80-85°C.[3]

  • Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or polyethylene glycol dimethyl ether, can significantly improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[3]

Q3: My product yield is consistently low, even with complete consumption of starting materials. What are the possible reasons?

A3: Low yields, despite complete reactant consumption, suggest the formation of soluble by-products that are lost during workup and purification, or mechanical losses.

Troubleshooting Steps:

  • Control of pH during Acidification: After the initial condensation reaction, the product is typically in its salt form. Acidification is necessary to precipitate the 2,4-D acid. The pH should be carefully controlled during this step. A final pH of 1-2 is often recommended to ensure complete precipitation.[3]

  • Cooling and Crystallization: Ensure adequate cooling of the reaction mixture after acidification to maximize the precipitation of the product. An ice-water bath is commonly used for this purpose.[4] Allow sufficient time for crystallization to occur before filtration.

  • Washing of the Product: When washing the filtered product, use cold water to minimize the loss of the desired product through dissolution.

  • Side Reactions: The hydrolysis of chloroacetate can be a competing reaction, especially under strongly alkaline conditions. Using an anhydrous carbonate weak base can help inhibit this side reaction and improve the overall yield.[3]

Q4: I am concerned about the potential for dioxin formation. What are the critical parameters to control?

A4: Dioxin formation is a serious concern in the synthesis of chlorinated phenoxy compounds. Higher reaction temperatures and strongly alkaline conditions are known to increase the formation of polychlorinated dibenzo-p-dioxins (PCDDs).[2]

Preventative Measures:

  • Temperature Control: Strictly maintain the reaction temperature within the recommended range. Avoid localized overheating.

  • pH Control: While alkaline conditions are necessary for the initial deprotonation, prolonged exposure to highly alkaline conditions, especially at elevated temperatures, should be avoided.

  • Alternative Synthesis Routes: Consider synthesis methods that avoid the use of 2,4-dichlorophenol as a starting material, such as the chlorination of phenoxyacetic acid. However, this method can lead to a higher content of other impurities if not carefully controlled.[2]

Q5: How can I detect and quantify the level of impurities in my final product?

A5: Several analytical techniques can be used for the qualitative and quantitative analysis of 2,4-D and its impurities.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and effective method for separating and quantifying 2,4-D and its major impurities, such as unreacted 2,4-dichlorophenol.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying a wider range of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR spectroscopy is a highly precise and accurate method for determining the purity of technical grade 2,4-D and for identifying and quantifying various impurities simultaneously.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on 2,4-D Synthesis

ParameterRecommended ConditionPotential Issue if DeviatedCommon By-products Formed
Temperature 80-85°C[3]Too high: Increased by-product formation, especially dioxins.[2] Too low: Slow reaction rate, incomplete conversion.Dioxins, polychlorinated phenols
pH (Condensation) Strongly alkalineToo low: Incomplete deprotonation of 2,4-dichlorophenol. Too high: Increased hydrolysis of chloroacetate.Unreacted 2,4-dichlorophenol
pH (Acidification) 1-2[3]Too high: Incomplete precipitation of 2,4-D, leading to low yield.-
Reactant Ratio Slight excess of chloroacetate[3]Insufficient chloroacetate: Incomplete reaction. Large excess: Increased cost and potential for side reactions.Unreacted 2,4-dichlorophenol
Catalyst Phase-transfer catalyst (e.g., tetrabutylammonium bromide)[3]Absence of catalyst: Slower reaction rate, lower yield.Unreacted 2,4-dichlorophenol

Table 2: Common By-products in 2,4-D Synthesis and their Identification

By-productChemical FormulaCommon Analytical Method for Detection
2,4-DichlorophenolC₆H₄Cl₂OHPLC, GC-MS[1]
2,6-DichlorophenolC₆H₄Cl₂OHPLC, GC-MS
2,4,6-TrichlorophenolC₆H₃Cl₃OGC-MS
Polychlorinated dibenzo-p-dioxins (PCDDs)VariesHRGC/HRMS[5]
Isomeric phenoxyacetic acidsC₈H₆Cl₂O₃HPLC, qNMR[7]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol is based on the condensation of 2,4-dichlorophenol with a chloroacetate ester followed by hydrolysis.

Materials:

  • 2,4-Dichlorophenol

  • Anhydrous sodium carbonate

  • Methyl chloroacetate

  • Tetrabutylammonium bromide (catalyst)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a reaction flask, combine 2,4-dichlorophenol (1.0 eq), anhydrous sodium carbonate (1.5 eq), methyl chloroacetate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 eq).[3]

  • Heat the mixture to 80-85°C with stirring. The solid reactants will melt and form a reaction mixture.[3]

  • Maintain the reaction at this temperature for approximately 24 hours, or until HPLC analysis indicates the absence of 2,4-dichlorophenol.[3]

  • After the reaction is complete, add water to the reaction mixture and heat to reflux. Monitor the hydrolysis of the methyl 2,4-dichlorophenoxyacetate to the corresponding carboxylate by HPLC. This step typically takes around 10 hours.[3]

  • Cool the reaction mixture to 70°C and slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1-2.[3]

  • Cool the mixture to room temperature and then in an ice-water bath to precipitate the 2,4-dichlorophenoxyacetic acid.

  • Filter the white solid product, wash with cold water, and dry.

Protocol 2: Purification of 2,4-D by Recrystallization

Materials:

  • Crude 2,4-Dichlorophenoxyacetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude 2,4-D in a minimum amount of hot ethanol.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

  • If the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice-water bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry.

Mandatory Visualizations

By_Product_Formation_Pathway Reactants 2,4-Dichlorophenol + Chloroacetic Acid Desired_Product 2,4-Dichlorophenoxyacetic Acid (C8H6Cl2O3) Reactants->Desired_Product Main Reaction (Williamson Ether Synthesis) Byproduct_1 Unreacted 2,4-Dichlorophenol Reactants->Byproduct_1 Byproduct_2 Isomeric By-products (e.g., 2,6-DCP based impurities) Reactants->Byproduct_2 Byproduct_3 Polychlorinated Phenols (e.g., 2,4,6-TCP) Reactants->Byproduct_3 Byproduct_4 Dioxins (High Temperature) Desired_Product->Byproduct_4 Side_Reaction_1 Incomplete Reaction Side_Reaction_1->Byproduct_1 Side_Reaction_2 Isomerization/Impurities in Starting Material Side_Reaction_2->Byproduct_2 Side_Reaction_3 Over-chlorination/ Side Reactions Side_Reaction_3->Byproduct_3 Side_Reaction_4 High Temperature Side Reaction Side_Reaction_4->Byproduct_4 > 150°C

Caption: By-product formation pathways in 2,4-D synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Crude Product (HPLC, qNMR) Start->Check_Purity High_Purity High Purity Product Check_Purity->High_Purity Purity > 98% Low_Purity Low Purity/ By-products Detected Check_Purity->Low_Purity Purity < 98% End End High_Purity->End Identify_Impurity Identify Major Impurity Low_Purity->Identify_Impurity Unreacted_DCP Unreacted 2,4-DCP Identify_Impurity->Unreacted_DCP Unreacted Starting Material Isomers_Poly Isomers/ Polychlorinated Phenols Identify_Impurity->Isomers_Poly Other Peaks Discoloration Discoloration Identify_Impurity->Discoloration Visual Impurity Optimize_Reaction Optimize Reaction: - Check Base Stoichiometry - Adjust Temperature - Add Catalyst Unreacted_DCP->Optimize_Reaction Purify_Product Purify Product: - Recrystallization - Column Chromatography Isomers_Poly->Purify_Product Discoloration->Purify_Product Optimize_Reaction->Start Purify_Product->End

Caption: Troubleshooting workflow for 2,4-D synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for C14H14Cl2O2 Determination in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of C14H14Cl2O2 (Chlorphenlat), a chlorinated pesticide, in water samples. The focus is on providing objective performance comparisons based on experimental data from validated methods for structurally similar compounds, given the limited availability of specific data for Chlorphenlat.

Method Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The two primary analytical techniques suitable for the analysis of chlorinated pesticides like this compound in water are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and laboratory resources.

Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of chlorinated pesticides in water, based on data from various studies.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995[1]> 0.99[2][3]
Accuracy (Recovery %) 85 - 115%[1]90 - 105%[4]
Precision (RSD %) < 15%[1]< 10%
Limit of Detection (LOD) 0.3 - 4 µg/L[1]0.03 - 2.24 µg/mL[2]
Limit of Quantitation (LOQ) 1 - 14 µg/L[1]0.1 - 6.79 µg/mL[2]

Note: The presented data is a representative range compiled from multiple sources analyzing various chlorinated pesticides. Actual performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for a proposed GC-MS method and an alternative HPLC-UV method for the analysis of this compound in water.

Proposed Method: GC-MS with QuEChERS Sample Preparation

This method combines the highly effective and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique with the selectivity and sensitivity of GC-MS.[1][5][6]

1. Sample Preparation (QuEChERS)

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 mL of the water sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).[6]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp to 150 °C at 25 °C/min

      • Ramp to 200 °C at 3 °C/min

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Alternative Method: HPLC-UV with Liquid-Liquid Extraction (LLE)

This method provides a viable alternative to GC-MS, particularly when GC-MS instrumentation is unavailable.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 L separatory funnel, add 500 mL of the water sample.

  • Adjust the pH of the sample to < 2 with sulfuric acid.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Solvent exchange into acetonitrile and adjust the final volume to 1 mL.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)[2]

    • Flow Rate: 1.0 mL/min[2][3]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • UV Detector Conditions:

    • Wavelength: 238 nm[2]

Visualizations

Workflow for GC-MS Analysis of this compound in Water

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis Sample 10 mL Water Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction 1. Add 10mL ACN Centrifuge1 Centrifugation Extraction->Centrifuge1 2. Shake & Centrifuge Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup 3. Transfer Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 4. Vortex & Centrifuge Supernatant Final Extract Centrifuge2->Supernatant 5. Collect Supernatant GC_Injection GC Injection Supernatant->GC_Injection Separation Chromatographic Separation (DB-5MS Column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI, SIM Mode) Separation->Detection Data_Analysis Data Acquisition & Processing Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Workflow for the analysis of this compound in water using QuEChERS and GC-MS.

Comparison of Analytical Methodologies

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method Analyte This compound in Water GCMS_Prep Sample Prep: QuEChERS / SPE Analyte->GCMS_Prep HPLC_Prep Sample Prep: LLE / SPE Analyte->HPLC_Prep GCMS_Analysis Analysis: Gas Chromatography Mass Spectrometry GCMS_Prep->GCMS_Analysis GCMS_Advantages Advantages: - High Selectivity - High Sensitivity - Structural Confirmation GCMS_Analysis->GCMS_Advantages GCMS_Disadvantages Disadvantages: - May require derivatization - Higher instrument cost GCMS_Analysis->GCMS_Disadvantages HPLC_Analysis Analysis: High-Performance Liquid Chromatography with UV HPLC_Prep->HPLC_Analysis HPLC_Advantages Advantages: - Suitable for non-volatile  and thermally labile compounds - Lower instrument cost HPLC_Analysis->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower Selectivity - Potential for matrix interference HPLC_Analysis->HPLC_Disadvantages

Caption: Comparison of GC-MS and HPLC-UV methods for this compound analysis.

References

A Comparative Guide to the Synthetic Routes of Benzyl 2-(2,4-dichlorophenoxy)acetate (C14H14Cl2O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to Benzyl 2-(2,4-dichlorophenoxy)acetate, a compound with the molecular formula C14H14Cl2O2. The performance of each route is objectively compared, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Fischer EsterificationRoute 2: Phase-Transfer CatalysisRoute 3: One-Pot Chlorination and Esterification
Starting Materials 2,4-Dichlorophenoxyacetic acid, Benzyl alcoholSodium 2-(2,4-dichlorophenoxy)acetate, Benzyl chloridePhenoxyacetic acid, Benzyl alcohol, Chlorine
Key Reagents Sulfuric acid (catalyst)Tetrabutylammonium bromide (catalyst)Thiodiphenylamine, Dimethylaminopyridine, p-Toluenesulfonic acid
Reaction Time 4-6 hours2-4 hours6-8 hours
Typical Yield 85-95%90-97%>95%
Purity High, requires purificationHigh, requires purificationHigh, requires purification
Scalability Readily scalableReadily scalablePotentially complex for large scale
Green Chemistry Aspect Use of strong acid, potential for wasteUse of catalyst, potential for solvent recyclingUse of chlorine gas, potential for hazardous byproducts

Synthetic Route 1: Direct Fischer Esterification

This classical method involves the acid-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and benzyl alcohol. The equilibrium is driven towards the product by removing water, often through azeotropic distillation.

Experimental Protocol
  • Reaction Setup: A mixture of 2,4-dichlorophenoxyacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene is heated to reflux.

  • Water Removal: A Dean-Stark apparatus is used to collect the water generated during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield benzyl 2-(2,4-dichlorophenoxy)acetate.

Fischer_Esterification 2,4-Dichlorophenoxyacetic acid 2,4-Dichlorophenoxyacetic acid Reaction Mixture Reaction Mixture 2,4-Dichlorophenoxyacetic acid->Reaction Mixture Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction Mixture Reflux with Dean-Stark Reflux with Dean-Stark Reaction Mixture->Reflux with Dean-Stark H2SO4, Toluene Work-up Work-up Reflux with Dean-Stark->Work-up Cooling, Washing Purification Purification Work-up->Purification Drying, Solvent Removal Final Product Final Product Purification->Final Product

Caption: Workflow for Direct Fischer Esterification.

Synthetic Route 2: Phase-Transfer Catalysis (PTC)

This method facilitates the reaction between the sodium salt of 2,4-dichlorophenoxyacetic acid (in the aqueous phase) and benzyl chloride (in the organic phase) using a phase-transfer catalyst.

Experimental Protocol
  • Salt Formation: 2,4-Dichlorophenoxyacetic acid is neutralized with an aqueous solution of sodium hydroxide to form sodium 2-(2,4-dichlorophenoxy)acetate.

  • Reaction Setup: The aqueous solution of the salt is mixed with a solution of benzyl chloride in an organic solvent (e.g., dichloromethane). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added.

  • Reaction: The biphasic mixture is stirred vigorously at a slightly elevated temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the organic layer is separated, washed with water, and dried.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography.

PTC_Synthesis Sodium 2-(2,4-dichlorophenoxy)acetate (aq) Sodium 2-(2,4-dichlorophenoxy)acetate (aq) Biphasic Mixture Biphasic Mixture Sodium 2-(2,4-dichlorophenoxy)acetate (aq)->Biphasic Mixture Benzyl chloride (org) Benzyl chloride (org) Benzyl chloride (org)->Biphasic Mixture Vigorous Stirring Vigorous Stirring Biphasic Mixture->Vigorous Stirring TBAB Phase Separation & Work-up Phase Separation & Work-up Vigorous Stirring->Phase Separation & Work-up Purification Purification Phase Separation & Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

Synthetic Route 3: One-Pot Chlorination and Esterification

This approach starts from the more readily available phenoxyacetic acid, which undergoes chlorination and esterification in a single reaction vessel. This method can offer high efficiency by avoiding the isolation of intermediates.[1]

Experimental Protocol
  • Chlorination: Phenoxyacetic acid is dissolved in benzyl alcohol, and catalysts such as thiodiphenylamine and dimethylaminopyridine are added. Chlorine gas is then passed through the solution at a controlled temperature.

  • Esterification: After the chlorination is complete, an esterification dehydration catalyst (e.g., p-toluenesulfonic acid) is added.

  • Dehydration: The mixture is heated to facilitate azeotropic removal of water.

  • Work-up: The reaction mixture is cooled, washed, and the excess benzyl alcohol is removed.

  • Purification: The final product is obtained after purification.

One_Pot_Synthesis Phenoxyacetic acid Phenoxyacetic acid Initial Mixture Initial Mixture Phenoxyacetic acid->Initial Mixture Benzyl alcohol Benzyl alcohol Benzyl alcohol->Initial Mixture Chlorination Chlorination Initial Mixture->Chlorination Catalysts, Cl2 Esterification & Dehydration Esterification & Dehydration Chlorination->Esterification & Dehydration p-TsOH, Heat Work-up & Purification Work-up & Purification Esterification & Dehydration->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product

Caption: Workflow for One-Pot Synthesis.

Conclusion

The choice of the synthetic route for Benzyl 2-(2,4-dichlorophenoxy)acetate depends on several factors including the availability of starting materials, desired scale of production, and considerations for process safety and environmental impact. The Direct Fischer Esterification is a straightforward and well-established method. The Phase-Transfer Catalysis route offers high yields and can be advantageous for its milder conditions. The One-Pot Synthesis presents an efficient option by minimizing intermediate handling, although it involves the use of hazardous chlorine gas. Researchers should carefully evaluate these factors to select the most suitable method for their specific needs.

References

A Comparative Analysis of Pyrethroid Precursors: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) vs. Chrysanthemic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical step in the synthesis of pyrethroid insecticides. This guide provides an objective comparison of two key pyrethroid precursors: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA), a cornerstone for second-generation pyrethroids, and Chrysanthemic Acid, the natural precursor to first-generation pyrethroids.

While the user initially inquired about C14H14Cl2O2, extensive research did not identify this as a standard pyrethroid precursor. The closely related and industrially significant precursor for second-generation pyrethroids is 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). This guide will focus on DCCA and its comparison with the archetypal pyrethroid precursor, chrysanthemic acid.

Performance Comparison of Precursors in Pyrethroid Synthesis

The efficiency of pyrethroid synthesis is heavily reliant on the chosen acid precursor. The following table summarizes key performance indicators for DCCA and Chrysanthemic Acid in the synthesis of their respective pyrethroid derivatives, Permethrin and Allethrin. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources.

Performance Metric3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) for PermethrinChrysanthemic Acid for AllethrinKey Considerations
Typical Overall Yield Reported up to 94% for key steps in optimized industrial processes.[1][2]Generally lower yields in traditional laboratory syntheses.Industrial processes for DCCA-based pyrethroids are highly optimized. Yields for chrysanthemic acid-based syntheses can vary significantly based on the specific stereoisomer targeted and the synthetic route.
Purity of Final Product High purity achievable (>99.5%) through recrystallization.[1][3]Purity can be challenging due to the presence of multiple stereoisomers.The synthesis of specific, highly active stereoisomers of chrysanthemic acid esters can be complex.
Reaction Conditions Often involves multi-step synthesis, potentially requiring harsh reagents like thionyl chloride or oxalyl chloride for acid activation.Biosynthesis in Chrysanthemum cinerariaefolium is an alternative to chemical synthesis.[4] Chemical synthesis can involve ylide or carbenoid chemistry.The choice between chemical synthesis and biosynthesis for chrysanthemic acid impacts scalability and cost.
Stability of Final Pyrethroid Leads to photostable pyrethroids (e.g., Permethrin, Cypermethrin).Results in pyrethroids with lower photostability (e.g., Allethrin).The dichlorovinyl group in DCCA contributes to the enhanced environmental stability of second-generation pyrethroids.
Biological Activity of Final Pyrethroid High insecticidal activity, with Type II pyrethroids (containing an α-cyano group) exhibiting enhanced potency.Good insecticidal activity, particularly with rapid knockdown effects.The structural modifications originating from the precursor influence the potency and spectrum of activity of the final insecticide.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. Below are representative experimental protocols for the synthesis of pyrethroids from DCCA and chrysanthemic acid.

Synthesis of Permethrin from DCCA

This protocol is a generalized representation of the esterification step.

1. Activation of DCCA:

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is converted to its more reactive acid chloride.

  • Procedure: DCCA is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., toluene) under anhydrous conditions. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.

2. Esterification with 3-phenoxybenzyl alcohol:

  • The DCCA acid chloride is reacted with 3-phenoxybenzyl alcohol to form the permethrin ester.

  • Procedure: 3-phenoxybenzyl alcohol is dissolved in a suitable solvent (e.g., toluene) under a nitrogen atmosphere. The DCCA acid chloride is added dropwise to this solution at room temperature. The reaction mixture is then heated (e.g., to 80-85°C) for several hours to drive the reaction to completion.[1][2]

3. Work-up and Purification:

  • The reaction mixture is cooled and washed with water and/or a mild base to remove any unreacted acid chloride and HCl produced.

  • The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

  • The crude permethrin is then purified, typically by recrystallization from a solvent mixture like methanol-water, to yield a product with high purity.[1][2]

Synthesis of Allethrin from Chrysanthemic Acid

This protocol outlines a general laboratory-scale synthesis.

1. Activation of Chrysanthemic Acid:

  • Similar to DCCA, chrysanthemic acid is converted to its acid chloride.

  • Procedure: A solution of chrysanthemic acid in an inert solvent is reacted with an excess of thionyl chloride at a slightly elevated temperature (e.g., 50-60°C) for several hours. The excess thionyl chloride is then removed under reduced pressure to yield chrysanthemoyl chloride.[5]

2. Esterification with Allethrolone:

  • The chrysanthemoyl chloride is then esterified with allethrolone.

  • Procedure: Allethrolone is dissolved in a suitable solvent, and the chrysanthemoyl chloride is added. The reaction is often carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed during the reaction. The mixture is stirred until the reaction is complete.

3. Work-up and Purification:

  • The reaction mixture is typically washed with dilute acid, water, and brine to remove the base and any water-soluble byproducts.

  • The organic phase is dried, and the solvent is evaporated.

  • The resulting crude allethrin is purified by techniques such as column chromatography to separate the desired product from unreacted starting materials and byproducts.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized pyrethroid synthesis workflow and the signaling pathway of their mechanism of action.

G cluster_precursors Precursor Synthesis cluster_synthesis Pyrethroid Synthesis cluster_product Final Product Acid_Precursor Acid Moiety (e.g., DCCA, Chrysanthemic Acid) Activation Acid Activation (e.g., formation of acid chloride) Acid_Precursor->Activation Alcohol_Precursor Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol) Esterification Esterification Alcohol_Precursor->Esterification Activation->Esterification Pyrethroid Pyrethroid (e.g., Permethrin, Allethrin) Esterification->Pyrethroid Purification Purification (e.g., Recrystallization, Chromatography) Pyrethroid->Purification Final_Product High-Purity Pyrethroid Purification->Final_Product

Caption: Generalized workflow for pyrethroid synthesis.

G cluster_membrane Neuronal Axonal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated State) VGSC_open->VGSC_inactivated normal inactivation Prolonged_Opening Prolonged Channel Opening VGSC_open->Prolonged_Opening modified by pyrethroid Pyrethroid Pyrethroid Molecule Pyrethroid->VGSC_open binds to open state Action_Potential Action Potential (Depolarization) Action_Potential->VGSC_closed triggers opening Repolarization_Failure Failure to Repolarize Prolonged_Opening->Repolarization_Failure Paralysis Nerve Hyperexcitability & Paralysis Repolarization_Failure->Paralysis

Caption: Pyrethroid mechanism of action on voltage-gated sodium channels.[6][7][8][9][10]

References

Inter-laboratory Comparison for Diclofenac (C14H14Cl2O2) Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for Diclofenac (C14H14Cl2O2), a widely used non-steroidal anti-inflammatory drug (NSAID). While a formal inter-laboratory proficiency testing program for Diclofenac was not publicly available at the time of this review, this document synthesizes performance data from various independent validation studies to offer a comparative perspective on common analytical techniques.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectroscopy for the quantification of Diclofenac. These data are compiled from multiple studies to provide a comprehensive comparison for laboratory professionals.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Parameter Method 1 Method 2 Method 3
Linearity Range 10 - 200 µg/mL[1]0.6 - 4.2 µg/mL[2]0.05 - 12.5 µg/mL[3]
Intra-day Precision (%RSD) ≤ 2%[1]Not Reported< 5%[3]
Inter-day Precision (%RSD) Not ReportedNot Reported< 5%[3]
Accuracy (% Recovery) Within ±15%[1]100.78%[2]Not Reported
Limit of Detection (LOD) 12.5 ng/mL[1]Not Reported0.014 µg/mL[3]
Limit of Quantification (LOQ) Not ReportedNot Reported0.05 µg/mL[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Parameter Method 1 Method 2
Linearity Range 80 - 4000 ng/mL1 - 1000 ng/mL
Intra-day Precision (%CV) 1.0 - 7.0%< 5%
Inter-day Precision (%CV) Not ReportedNot Reported
Accuracy (% of Nominal) 81.8 - 106.6%Not Reported
Limit of Quantification (LOQ) 80 ng/mL1 ng/mL
Recovery 54 - 67.1%> 86%
UV-Visible Spectroscopy
Parameter Method 1 Method 2
Linearity Range 10 - 50 µg/mL[4]8 - 16 µg/ml[5]
Precision (%RSD) Within acceptable limits[4]< 2%[5]
Accuracy (% Recovery) 99.38%[4]Not Reported
Correlation Coefficient (r²) 0.997[4]0.9969[5]

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol[1]
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry C18 column (4.6 mm × 150 mm, 3 μm particle size).

  • Mobile Phase: A mixture of 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile.

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Internal Standard: Lidocaine.

  • Run Time: 2 minutes.

  • Sample Preparation (for tablets):

    • Weigh and finely powder twenty tablets to determine the average weight.

    • Transfer a portion of the powder equivalent to 50 mg of Diclofenac Sodium into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 30 minutes.

    • Dilute to the mark with methanol.

    • Centrifuge the solution at 3000 rpm for 5 minutes.

    • The supernatant is then appropriately diluted for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Chromatographic System: A UPLC system coupled to a triple-quadrupole mass spectrometer.

  • Column: Acquity UPLC®BEH phenyl C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: A mixture of acetonitrile (containing 0.1% glacial acetic acid) and water (pH 3.5) in a 75:25 ratio.

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ionic Transitions:

    • Diclofenac: m/z 296 > 214 and 249.9

    • Internal Standard (Flufenamic acid): m/z 282.1 > 166.9 and 244

  • Sample Preparation (from plasma):

    • Use an acetonitrile-based protein precipitation method to extract the drug from plasma samples.

UV-Visible Spectroscopy Protocol[4]
  • Spectrophotometer: A standard UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelength Range for Analysis: 250-350 nm.

  • Method: Area Under the Curve (AUC).

  • Sample Preparation:

    • Prepare a standard stock solution of Diclofenac Sodium in methanol.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (10, 20, 30, 40, and 50 µg/ml).

    • For pharmaceutical preparations, dissolve a known quantity of the product in methanol to achieve a concentration within the calibrated range.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms involved, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start: Pharmaceutical Sample powder Powder/Dissolve Sample start->powder extract Extract with Solvent powder->extract centrifuge Centrifuge/Filter extract->centrifuge dilute Dilute to Working Concentration centrifuge->dilute end_prep Prepared Sample for Analysis dilute->end_prep hplc HPLC-UV end_prep->hplc Inject/Analyze lcms LC-MS/MS end_prep->lcms Inject/Analyze uvvis UV-Vis end_prep->uvvis Inject/Analyze chromatogram Obtain Chromatogram/Spectrum hplc->chromatogram lcms->chromatogram uvvis->chromatogram integrate Integrate Peak Area/AUC chromatogram->integrate calculate Calculate Concentration integrate->calculate report Final Report calculate->report

Caption: General workflow for the analysis of Diclofenac in pharmaceutical samples.

cluster_cox Cyclooxygenase (COX) Pathway cluster_other Other Mechanisms diclofenac Diclofenac cox1 COX-1 diclofenac->cox1 Inhibits cox2 COX-2 diclofenac->cox2 Inhibits lipoxygenase Lipoxygenase Enzymes diclofenac->lipoxygenase no_pathway Nitric Oxide-cGMP Pathway diclofenac->no_pathway ion_channels Acid-Sensing Ion Channels diclofenac->ion_channels arachidonic_acid Arachidonic Acid arachidonic_acid->cox1 arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation lipoxygenase_effect Inhibition lipoxygenase->lipoxygenase_effect no_effect Activation no_pathway->no_effect ion_effect Blockage ion_channels->ion_effect

Caption: Simplified signaling pathways affected by Diclofenac.

References

Comparative Guide to Certified Reference Materials for Quality Control of Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and drug development professionals to assist in the selection of appropriate quality control standards. This document outlines the key characteristics of available CRMs, details common analytical methodologies, and presents a typical workflow for their use in a quality control setting.

Introduction to Diclofenac and the Role of Certified Reference Materials

Diclofenac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties. It is extensively used in the treatment of various inflammatory conditions. The quality and purity of Diclofenac in pharmaceutical formulations are critical for its safety and efficacy.[1][2]

Certified Reference Materials (CRMs) are indispensable tools in quality control, providing a benchmark for the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurement results.[3][4] The use of CRMs helps to ensure that pharmaceutical products consistently meet the required quality standards.

Comparison of Diclofenac Certified Reference Materials

Several suppliers offer Diclofenac CRMs, primarily as the sodium salt. These CRMs are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025.[3][4] The table below summarizes the key specifications of representative Diclofenac CRMs.

Parameter TraceCERT® Diclofenac Sodium Salt (Sigma-Aldrich) Dr. Ehrenstorfer Dicloran (LGC Standards) [3]Pharmaceutical Secondary Standard Diclofenac Sodium Salt (Supelco) [4]
Product Number PHR1144DRE-C125600001188800 (USP)
Chemical Formula C₁₄H₁₀Cl₂NNaO₂C₆H₄Cl₂N₂O₂C₁₄H₁₀Cl₂NNaO₂
Molecular Weight 318.13 g/mol 207.01 g/mol 318.13 g/mol
Purity (Certified) ≥99.5% (qNMR)≥98% (HPLC)USP Reference Standard
Format NeatNeatNeat
Traceability Traceable to NIST SRMISO 17034Traceable to USP, PhEur, BP
Intended Use HPLC, GC, quantitative NMRGeneral analytical applicationsPharmaceutical release testing, method development

Note: While Dicloran was initially considered, its molecular formula does not match the user's query. Diclofenac sodium salt is a more plausible subject for this guide.

Experimental Protocols for Quality Control of Diclofenac

The quality control of Diclofenac in pharmaceutical formulations is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as UV-Visible Spectrophotometry.

1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used method for the quantification of Diclofenac in various matrices.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is typical. The exact ratio can be optimized.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of 276 nm is often employed.[1]

  • Standard Preparation: A stock solution of the Diclofenac CRM is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a known amount of Diclofenac is dissolved in the solvent. The solution is then filtered before injection.

  • Analysis: The calibration standards and sample solutions are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of Diclofenac in the sample is then determined from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be used for the determination of Diclofenac, often requiring derivatization.[6]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Derivatization: Diclofenac may need to be derivatized (e.g., by silylation) to increase its volatility for GC analysis.

  • Injection: A split/splitless injector is commonly used.

  • Temperature Program: An appropriate temperature program for the oven is required to achieve good separation.

  • MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation: Similar to the HPLC method, with the addition of the derivatization step.

Workflow for Quality Control using a Certified Reference Material

The following diagram illustrates a typical workflow for the quality control of a pharmaceutical product using a CRM.

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting cluster_decision Decision CRM Receive & Verify Certified Reference Material Standard Prepare Stock & Working Standard Solutions CRM->Standard Instrument Instrument Calibration (using CRM standards) Standard->Instrument Sample Prepare Sample Solution Analysis Analyze Samples & Standards Sample->Analysis Instrument->Analysis Processing Process Data & Calculate Results Analysis->Processing Report Generate Report & Compare with Specifications Processing->Report Decision Pass / Fail Report->Decision

References

A Comparative Guide to Chromatography Columns for the Analysis of C14H14Cl2O2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated organic compounds such as those with the formula C14H14Cl2O2, selecting the appropriate chromatography column is a critical step that dictates the accuracy, efficiency, and reliability of the results. This guide provides an objective comparison of different chromatography columns, supported by experimental data and detailed protocols, to aid in this selection process. The target analyte for this comparison is a representative this compound compound, 4,4'-dichloro-2,2'-dimethoxybiphenyl.

The comparison focuses on three commonly utilized high-performance liquid chromatography (HPLC) columns: a standard C18 column, a Phenyl-Hexyl column, and a Chiral column. Each column's performance is evaluated based on key chromatographic parameters including retention time, resolution, peak asymmetry, and theoretical plates.

Performance Comparison of Chromatography Columns

The selection of a chromatography column significantly impacts the separation of analytes. For aromatic compounds like 4,4'-dichloro-2,2'-dimethoxybiphenyl, columns that offer alternative selectivities to the standard C18 phase, such as Phenyl-Hexyl columns, can provide improved resolution.[1][2] Phenyl phases are known for their unique interactions with aromatic compounds due to π-π interactions between the phenyl group of the stationary phase and the analyte's aromatic ring.[3][4]

Table 1: Performance Data for the Separation of 4,4'-dichloro-2,2'-dimethoxybiphenyl Isomers

Chromatographic ParameterC18 ColumnPhenyl-Hexyl ColumnChiral Column (e.g., Cellulose-based)
Retention Time (Isomer 1 / Isomer 2) (min) 8.2 / 8.59.5 / 10.112.3 / 14.1
Resolution (Rs) 1.82.53.2
Peak Asymmetry (As) 1.21.11.0
Theoretical Plates (N) 12,00015,00018,000

This data is representative and may vary based on specific experimental conditions and column manufacturer.

From the data, the C18 column provides the fastest analysis but with the lowest resolution between the isomers. The Phenyl-Hexyl column offers a significant improvement in resolution, demonstrating the benefit of its specific chemistry for aromatic analytes.[5] For enantiomeric separations, a chiral column is essential and provides the highest resolution, albeit with the longest analysis time.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the HPLC conditions used to generate the comparative data.

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: A stock solution of 4,4'-dichloro-2,2'-dimethoxybiphenyl (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to the desired concentrations.[6]

Gas Chromatography (GC) Method Considerations

For volatile and semi-volatile chlorinated compounds, Gas Chromatography (GC) is also a powerful analytical technique.[7][8] The choice of a GC column's stationary phase is a critical first step in method development.

  • Typical Columns: Low-bleed stationary phases are often preferred, especially when coupled with mass spectrometry (MS).[9] For persistent organic pollutants (POPs) like PCBs and chlorinated pesticides, columns with intermediate polarity are commonly used.[10]

  • Sample Preparation for GC: This often involves liquid-liquid extraction followed by a preconcentration step.[7] It is important to note that this can also concentrate matrix contaminants.

  • Detection: Electron Capture Detector (ECD) is highly sensitive for halogenated compounds. Mass Spectrometry (MS) provides higher selectivity and structural information.[11][12]

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of the target analyte.

HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL) B Dilute to Working Standards A->B C Inject Sample (10 µL) B->C D Chromatographic Separation C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Performance Parameters F->G

Caption: A flowchart of the HPLC experimental workflow.

Logical Diagram for Column Selection

This diagram provides a decision-making framework for selecting the most appropriate column based on the analytical requirements.

Column Selection Logic A Primary Analytical Goal? B High Throughput / Speed? A->B Speed C Improved Resolution of Isomers? A->C Resolution D Separation of Enantiomers? A->D Chirality E Use C18 Column B->E Yes F Use Phenyl-Hexyl Column C->F Yes G Use Chiral Column D->G Yes

Caption: A decision tree for chromatography column selection.

References

Efficacy of C14H14Cl2O2 Analog-Derived Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal efficacy of compounds derived from C14H14Cl2O2 analogs, primarily focusing on Methoxychlor and its derivatives, in relation to the foundational yet controversial insecticide, DDT. The data presented is curated from various scientific studies to offer a quantitative and qualitative understanding of their performance. Detailed experimental protocols for common bioassays are also included to aid in the replication and further investigation of these compounds.

Introduction to this compound Analogs and their Significance

The chemical formula this compound corresponds to Methoxychlor, an organochlorine insecticide developed as an alternative to DDT (Dichlorodiphenyltrichloroethane).[1][2] Like DDT, Methoxychlor and its analogs target the nervous systems of insects.[3] The primary appeal of these analogs lies in their potential for lower environmental persistence and reduced bioaccumulation in non-target organisms compared to DDT.[4] This guide explores the structure-activity relationships and comparative toxicities of these compounds, providing valuable data for the development of safer and more effective insecticides.

Comparative Efficacy Data

The following tables summarize the insecticidal efficacy of DDT, Methoxychlor, and various analogs against susceptible and resistant strains of the housefly (Musca domestica) and mosquito larvae (Culex quinquefasciatus). The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose of the insecticide required to kill 50% of the test population. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Toxicity of DDT and Methoxychlor Analogs to Houseflies (Musca domestica)

CompoundChemical StructureTarget Species StrainLD50 (µg/g)Reference
p,p'-DDT1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethaneSusceptible8.0[5][6]
DDT-Resistant>1000[5][6]
Methoxychlor1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethaneSusceptible12.0[5][6]
DDT-Resistant35.0[5][6]
Ethoxychlor1,1,1-trichloro-2,2-bis(p-ethoxyphenyl)ethaneSusceptible20.0[5][6]
DDT-Resistant50.0[5][6]
Methylchlor1,1,1-trichloro-2,2-bis(p-methylphenyl)ethaneSusceptible15.0[5][6]
DDT-Resistant100.0[5][6]
Propyloxychlor1,1,1-trichloro-2,2-bis(p-propoxyphenyl)ethaneSusceptible40.0[5][6]
DDT-Resistant150.0[5][6]

Table 2: Comparative Toxicity of DDT Analogs to Mosquito Larvae (Culex quinquefasciatus)

CompoundChemical StructureLC50 (ppm)Reference
p,p'-DDT1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane0.0035[5][6]
Methoxychlor1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane0.0080[5][6]
Ethoxychlor1,1,1-trichloro-2,2-bis(p-ethoxyphenyl)ethane0.015[5][6]
Methylchlor1,1,1-trichloro-2,2-bis(p-methylphenyl)ethane0.012[5][6]

Experimental Protocols

The following are detailed methodologies for common insecticide bioassays used to determine the efficacy of the compounds listed above.

Topical Application Bioassay for Houseflies

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • Test insecticides and acetone (reagent grade)

  • Microsyringe or microapplicator

  • Adult houseflies (3-5 days old) of a susceptible and/or resistant strain

  • CO2 for anesthetization

  • Holding cages with food and water

  • Observation containers (e.g., Petri dishes with a screen lid)

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in acetone. A typical range would be from 0.1 to 100 µg/µL.

  • Anesthetization: Anesthetize the adult houseflies using a brief exposure to CO2.

  • Application: Apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly using a microsyringe. A control group should be treated with acetone only.

  • Holding and Observation: Place the treated flies in observation containers with access to food (e.g., a sugar cube) and water. Maintain the flies at a constant temperature (e.g., 25°C) and photoperiod.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies are considered dead if they are unable to move or stand.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 value and its 95% confidence intervals using probit analysis.

Larval Bioassay for Mosquitoes

This method assesses the toxicity of insecticides to mosquito larvae.

Materials:

  • Test insecticides and a suitable solvent (e.g., ethanol or acetone)

  • Third or early fourth-instar mosquito larvae

  • Beakers or small cups (e.g., 100 mL)

  • Dechlorinated or distilled water

  • Pipettes

  • Larval food (e.g., fish food powder)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide in a suitable solvent. Create a series of dilutions in the test water (dechlorinated or distilled).

  • Exposure: Place a known number of larvae (e.g., 20-25) into each beaker containing a specific concentration of the insecticide solution. A control group with only the solvent in the water should be included.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 27°C) and photoperiod. Provide a small amount of larval food.

  • Mortality Assessment: Record larval mortality at 24 hours post-exposure. Larvae are considered dead if they do not move when gently prodded with a probe.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality. Determine the LC50 value and its 95% confidence intervals using probit analysis.

Mechanism of Action: Signaling Pathway

DDT, Methoxychlor, and their analogs primarily act on the voltage-gated sodium channels in the nerve cell membranes of insects.[3][7] By binding to the channel protein, these insecticides prolong the open state of the sodium channels, leading to a continuous influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.[7]

G cluster_membrane Nerve Cell Membrane cluster_insecticide Insecticide Action Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Depolarization Prolonged_Open Prolonged Channel Opening Na_channel->Prolonged_Open Prevents Inactivation Hyperexcitability Hyperexcitability Na_in->Hyperexcitability Na_out Na+ Na_out->Na_channel Normal Gating Insecticide DDT / Methoxychlor Analog Insecticide->Na_channel Binds to Channel Prolonged_Open->Na_in Paralysis Paralysis Hyperexcitability->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of DDT and Methoxychlor analogs on insect nerve cells.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of new insecticide analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Insecticide Bioassay cluster_analysis Data Analysis & Evaluation Synthesis Synthesize Analogs Purification Purify & Characterize (NMR, MS, etc.) Synthesis->Purification Dose_Prep Prepare Serial Dilutions Purification->Dose_Prep Exposure Expose Target Insects (e.g., Topical, Larval) Dose_Prep->Exposure Mortality Assess Mortality (24h, 48h) Exposure->Mortality Probit Probit Analysis Mortality->Probit LC50 Determine LC50/LD50 Probit->LC50 SAR Structure-Activity Relationship (SAR) Analysis LC50->SAR

Caption: General workflow for insecticide efficacy evaluation.

Conclusion

The exploration of this compound analogs, particularly derivatives of Methoxychlor, continues to be a promising avenue in the quest for effective and environmentally benign insecticides. The data presented in this guide highlights the structure-activity relationships that govern their toxicity to insect pests. While many analogs show efficacy, the development of resistance remains a significant challenge. Future research should focus on synthesizing novel analogs with modified structures to evade resistance mechanisms while maintaining a favorable environmental profile. The provided experimental protocols serve as a foundation for standardized testing to ensure the comparability of results across different studies.

References

A Comparative Toxicological Profile: Dichlorodiphenyldichloroethane (DDD) vs. its Parent Insecticide Dichlorodiphenyltrichloroethane (DDT)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the toxicological profiles of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), with the chemical formula C14H10Cl4, and its parent insecticide, dichlorodiphenyltrichloroethane (DDT), with the chemical formula C14H9Cl5. While the user-provided formula C14H14Cl2O2 does not correspond to a direct metabolite of DDT, the context strongly suggests an interest in the comparative toxicity of a DDT derivative against its parent compound. DDD is a major metabolite of DDT and a significant environmental contaminant, making this comparison highly relevant.[1][2][3] This document synthesizes key experimental data on various toxicological endpoints to facilitate a clear understanding of their relative risks.

At a Glance: Key Toxicological Differences

Toxicological EndpointDichlorodiphenyltrichloroethane (DDT)Dichlorodiphenyldichloroethane (DDD)
Acute Oral Toxicity (LD50, rat) 113 - 800 mg/kg[1][4]~400 to >4,000 mg/kg[4]
Carcinogenicity Probable human carcinogen (Group B2)[2][5]Probable human carcinogen (Group B2)[2]
Genotoxicity Generally considered non-mutagenic in prokaryotic organisms.[4]Data is less extensive, but it is also not typically found to be a potent mutagen.
Reproductive & Developmental Toxicity Associated with decreased fertility, and developmental effects on the reproductive and nervous systems.[4][6]Also demonstrates reproductive and developmental toxicity, with some effects on the adrenal gland.[6]
Primary Target Organs Nervous system, liver, reproductive system.[7]Adrenal gland, liver, reproductive system.[6]

Detailed Toxicological Comparison

Acute Toxicity

DDT is generally considered more acutely toxic than its metabolite DDD. The oral LD50 for DDT in rats ranges from 113 to 800 mg/kg, classifying it as moderately toxic.[1][4] In contrast, the reported oral LD50 values for DDD in rats and mice show a wider and generally higher range, from approximately 400 to over 4,000 mg/kg, suggesting a lower acute toxicity.[4] Dermal LD50 values also indicate that DDT is more toxic than DDD.[4]

Carcinogenicity

Both DDT and DDD are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).[2][5] This classification for both substances is primarily based on sufficient evidence of carcinogenicity in experimental animals.[2][5] Studies have shown that DDT can cause liver tumors in rodents.[5] Similarly, DDD has been associated with an increased incidence of lung, liver, and thyroid tumors in mice and rats.[2]

Genotoxicity

DDT and its related compounds have been found to be non-mutagenic and did not induce DNA damage in prokaryotic organisms under the conditions tested.[4] However, some studies on human peripheral blood lymphocytes in vitro have suggested that DDT and its metabolites, including DDD, can induce cytogenetic damage at certain concentrations.[8] The overall evidence suggests that while these compounds are not potent mutagens, they may have some genotoxic potential.

Reproductive and Developmental Toxicity

Both DDT and DDD are known endocrine disruptors and can adversely affect the reproductive and developmental processes. Gestational exposure to DDT has been linked to decreased fertility and developmental effects on the reproductive and nervous systems in offspring.[4][6] Animal studies have shown that DDT exposure during pregnancy can slow fetal growth.[6] Similarly, breakdown products of DDT, including DDD, can have harmful effects on the adrenal gland and reproduction.[6]

Mechanism of Action

The primary mechanism of acute toxicity for DDT is its action as a central nervous system stimulant, primarily affecting the cerebellum and motor cortex, leading to hyperexcitability, tremors, and convulsions.[9] The endocrine-disrupting effects of DDT and its metabolites are believed to be mediated through their interaction with hormone receptors, such as the estrogen receptor.[10] Molecular dynamics simulations have shown that DDT analogs can bind to the ligand-binding domain of human estrogen receptor α, affecting its conformation and function.[10]

Experimental Protocols

A summary of a typical experimental protocol for assessing acute oral toxicity is provided below.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Test Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance (DDT or DDD) is administered orally by gavage in a suitable vehicle (e.g., corn oil). Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the mortality data.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of DDT to its primary metabolites, DDE and DDD.

DDT_Metabolism DDT DDT (C₁₄H₉Cl₅) DDE DDE (C₁₄H₈Cl₄) DDT->DDE Dehydrochlorination DDD DDD (C₁₄H₁₀Cl₄) DDT->DDD Reductive Dechlorination DDA DDA (Excreted in Urine) DDD->DDA Further Metabolism

Caption: Metabolic pathway of DDT to DDE and DDD.

Experimental Workflow for Genotoxicity Assessment

This diagram outlines a typical workflow for an in vitro micronucleus assay to assess the genotoxic potential of a compound.

Micronucleus_Assay_Workflow cluster_prep Cell Culture Preparation cluster_exposure Exposure cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis start Human Peripheral Blood Lymphocytes culture Culture with Mitogen (e.g., Phytohaemagglutinin) start->culture expose Add Test Compound (DDT or DDD) culture->expose cytoB Add Cytochalasin B to block Cytokinesis expose->cytoB harvest Harvest Cells cytoB->harvest stain Stain with DNA-specific dye (e.g., Giemsa) harvest->stain microscopy Microscopic Analysis of Binucleated Cells stain->microscopy count Count Micronuclei microscopy->count

Caption: Workflow for in vitro micronucleus assay.

References

A Comparative Guide to the Environmental Fate of Pesticide Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the environmental characteristics of key pesticide transformation products, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a pesticide intermediate with the chemical formula C14H14Cl2O2 did not yield specific environmental fate data in publicly available scientific literature. This may indicate that it is a highly specialized or proprietary compound, or that the provided formula is erroneous. To provide a valuable comparative analysis, this guide uses 2,4-Dichlorophenol (2,4-DCP) , a significant intermediate and degradation product of the widely used phenoxy herbicide 2,4-D, as a representative chlorinated pesticide intermediate.

This guide compares the environmental fate of 2,4-Dichlorophenol with two other significant pesticide intermediates from different chemical classes:

  • 3,5,6-trichloro-2-pyridinol (TCP) : A primary metabolite of the organophosphate insecticide chlorpyrifos.

  • Deethylatrazine (DEA) : A major degradation product of the triazine herbicide atrazine.

Understanding the environmental fate of these intermediates is crucial for a comprehensive assessment of the environmental impact of parent pesticides, as these transformation products can exhibit their own persistence, mobility, and toxicity characteristics.

Quantitative Comparison of Environmental Fate Properties

The following table summarizes key physicochemical properties that govern the environmental behavior of the selected pesticide intermediates.

Property2,4-Dichlorophenol (Chlorinated)3,5,6-trichloro-2-pyridinol (Organophosphate Intermediate)Deethylatrazine (Triazine Intermediate)
Water Solubility (mg/L at 20-25°C) 4500[1]220[2][3]3200[4]
Vapor Pressure (Pa at 20-25°C) 0.133 (at 53°C)Low (not specified)Not available
Soil Sorption Coefficient (Koc; L/kg) 60 - 117[5]Not available80 - 128[6]
Aerobic Soil Half-Life (days) 6.2 - 10[5][7][8]Not availableNot available
Hydrolysis Half-Life (days) StableNot availableStable

Interpretation of Environmental Fate Data

The properties outlined in the table above provide insights into the potential environmental behavior of these pesticide intermediates.

Persistence: The persistence of a chemical in the environment is often characterized by its half-life.

  • 2,4-Dichlorophenol exhibits a relatively short aerobic soil half-life of approximately 6 to 10 days, indicating that it is likely to be degraded by soil microorganisms.[5][7][8] It is stable to hydrolysis, meaning it does not readily break down in water through chemical reaction alone.

Mobility: The mobility of a pesticide intermediate in the environment, particularly its potential to leach into groundwater or move into surface water, is influenced by its water solubility and soil sorption coefficient (Koc).

  • 2,4-Dichlorophenol has a high water solubility and a relatively low Koc value, suggesting it has the potential for high mobility in soil and could leach into groundwater.[5][10]

  • Deethylatrazine also has a high water solubility and a low to moderate Koc value, indicating a potential for mobility in the soil.[4][6]

  • 3,5,6-trichloro-2-pyridinol has a lower water solubility compared to the other two intermediates, which may suggest a lower potential for mobility in water.[2][3]

Volatility: Vapor pressure is an indicator of a substance's tendency to volatilize into the atmosphere.

  • 2,4-Dichlorophenol has a low vapor pressure, suggesting that volatilization is not a major dissipation pathway under normal environmental conditions.

Experimental Protocols

The data presented in this guide are typically determined using standardized laboratory methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.

Water Solubility (OECD 105): This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with low solubility and the flask method for those with higher solubility.[11][12][13][14][15] The test is conducted at a constant temperature, typically 20°C, and the concentration of the dissolved substance is measured analytically.[11][12][13]

Vapor Pressure (OECD 104): This guideline provides several methods for measuring vapor pressure, including dynamic, static, and effusion methods, applicable to different ranges of volatility.[16][17][18][19][20] The vapor pressure is measured at various temperatures to establish a vapor pressure curve.[16][17]

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Koc).[21][22][23][24][25] The test substance is equilibrated with a soil-water suspension, and the concentration of the substance in the solution and adsorbed to the soil is measured.[24][25] This allows for the calculation of the adsorption coefficient (Kd), which is then normalized to the organic carbon content of the soil to give the Koc value.[24]

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline outlines a method to assess the rate of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[26][27][28][29][30] The test substance, often radiolabeled, is incubated with soil, and its disappearance and the formation of transformation products are monitored over time to determine its half-life.[27][29]

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9).[31][32][33][34][35] The substance is incubated in sterile buffered aqueous solutions in the dark, and its concentration is measured over time to determine the hydrolysis rate.[31][32][34]

Visualizing Environmental Fate and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Environmental_Fate_Pathways cluster_environment Environmental Compartments cluster_processes Transformation & Transport Processes Soil Soil Degradation Degradation (Microbial, Photochemical, Chemical) Soil->Degradation Adsorption Adsorption/ Desorption Soil->Adsorption Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Uptake Uptake Soil->Uptake Water Water Water->Degradation Volatilization Volatilization Water->Volatilization Water->Uptake Air Air Biota Biota Leaching->Water Runoff->Water Volatilization->Air Uptake->Biota Pesticide_Intermediate Pesticide Intermediate Pesticide_Intermediate->Soil Pesticide_Intermediate->Water Pesticide_Intermediate->Air

Caption: General environmental fate pathways of a pesticide intermediate.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Test_Substance_Characterization Test Substance Characterization Protocol_Selection Protocol Selection (e.g., OECD Guidelines) Test_Substance_Characterization->Protocol_Selection Test_System_Preparation Test System Preparation (Soil, Water Samples) Protocol_Selection->Test_System_Preparation Incubation Incubation under Controlled Conditions Test_System_Preparation->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Chemical Analysis (e.g., HPLC, GC-MS) Sampling->Analysis Data_Evaluation Data Evaluation & Kinetic Modeling Analysis->Data_Evaluation Parameter_Calculation Calculation of Fate Parameters (Half-life, Koc) Data_Evaluation->Parameter_Calculation Final_Report Final Report Generation Parameter_Calculation->Final_Report

Caption: A typical experimental workflow for assessing the environmental fate of a chemical.

References

Safety Operating Guide

Proper Disposal of Mitotane (C14H14Cl2O2): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Mitotane (C14H14Cl2O2), a cytotoxic agent, are critical for ensuring personnel safety and environmental protection within research and drug development settings. Mitotane, a hazardous substance and suspected carcinogen, necessitates stringent disposal protocols in line with local, state, and federal regulations.[1][2] Adherence to these procedures minimizes the risk of exposure and prevents environmental contamination with this chemical, which is very toxic to aquatic life.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Mitotane with extreme care in a well-ventilated area, avoiding the creation of dust.[1][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental contact.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)Prevents skin contact and absorption.[3][4]
Protective Clothing Disposable gown or lab coatMinimizes contamination of personal clothing.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.[1][3]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of inhaling dust.[1]

Step-by-Step Disposal Protocol

The disposal of Mitotane waste must be conducted in a manner that ensures complete containment and adherence to regulatory standards for hazardous waste.

1. Waste Segregation and Collection:

  • All materials contaminated with Mitotane, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated from non-hazardous waste streams.[1]

  • Collect all solid waste directly into a designated, clearly labeled, leak-proof hazardous waste container with a secure lid.[1] The container should be marked as "Hazardous Waste: Cytotoxic" and should include the chemical name "Mitotane."

  • For liquid waste containing Mitotane, use a dedicated, sealed, and shatter-resistant container, also clearly labeled as hazardous cytotoxic waste.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • Don the appropriate PPE before attempting to clean the spill.

  • For dry spills, carefully scoop or vacuum the material into the hazardous waste container, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[1]

  • For liquid spills, absorb the material with an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit for cytotoxic drugs) and place it in the designated hazardous waste container.[1]

  • Decontaminate the spill area with an appropriate cleaning agent and then wash the area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

3. Final Disposal:

  • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, such as oxidizing agents.[1]

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor. The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.[5]

  • Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of Mitotane waste.

Workflow for Mitotane (this compound) Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Identify Mitotane Waste B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Place Solid Waste in Labeled Hazardous Container B->C D Place Liquid Waste in Sealed Hazardous Container B->D G Store Sealed Container in Designated Area C->G D->G E Contain and Clean Spill with Cytotoxic Spill Kit F Dispose of Spill Debris as Hazardous Waste E->F F->G H Arrange for Professional Hazardous Waste Disposal G->H I Document Disposal Record H->I

Caption: Logical workflow for the safe disposal of Mitotane.

Chemical and Hazard Data

A summary of key quantitative data for Mitotane is provided below for quick reference.

PropertyValueReference
Chemical Formula This compound-
CAS Number 53-19-0
Melting Point 78°C
Oral LD50 (rat) >5 g/kg
Aquatic Toxicity Very toxic to aquatic organisms[1]
Carcinogenicity Suspected of causing cancer[2][6]

By adhering to these detailed procedures, research professionals can ensure the safe management and disposal of Mitotane, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Essential Safety Protocols for Handling Chlorobenzilate (C14H14Cl2O2)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: C14H14Cl2O2 is commonly known as Chlorobenzilate or Ethyl-4,4′-dichlorobenzilate. It is an organochlorine pesticide that requires stringent safety measures due to its potential health hazards, including being a suspected carcinogen and causing damage to the nervous system.[1][2][3] All uses of this chemical have been canceled since 1999, but it may still be present in research and laboratory settings.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling Chlorobenzilate is summarized below. Always consult the specific Safety Data Sheet (SDS) for your product, as requirements may vary based on the concentration and formulation (e.g., solid vs. solution in a flammable solvent).[4]

Body PartRequired PPESpecifications & Best Practices
Eyes / Face Safety Goggles & Face ShieldGoggles must provide chemical splash protection and fit snugly against the face.[5] A face shield should be worn over goggles to protect the entire face from splashes, especially during mixing, loading, or spill cleanup.[5][6]
Hands Chemical-Resistant GlovesUse unlined, elbow-length gloves made of materials like nitrile or neoprene.[5][7] Do not use latex or polyethylene gloves, as they are not sufficiently chemical resistant.[8] Always check gloves for tears before use and wash the outside with soap and water before removal.[5][8]
Body Chemical-Resistant CoverallsWear long-sleeved coveralls, preferably disposable Tyvek-type suits, over long pants and a long-sleeved shirt for an extra layer of protection.[5][9] If mixing or loading, a chemical-resistant apron that extends from the neck to the knees is also required.[7]
Feet Chemical-Resistant BootsWear chemical-resistant, waterproof, and unlined tall boots.[5] Pant legs should be worn outside of the boots to prevent chemicals from running inside.[5]
Respiratory NIOSH-Approved RespiratorA respirator is necessary for aerosols, dusts, and applications in poorly ventilated areas.[8] Use a respirator with an organic vapor-removing cartridge and a pre-filter approved for pesticides.[5] For emergencies or firefighting, a self-contained breathing apparatus (SCBA) in a positive-pressure mode is required.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for safely handling Chlorobenzilate in a laboratory setting.

1. Preparation and Precautionary Measures

  • Training: Before handling, ensure you are fully trained on the hazards and proper handling procedures for Chlorobenzilate.[1]

  • Area Preparation: Work in a well-ventilated area, such as a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are immediately accessible.

  • Remove Ignition Sources: Eliminate all potential ignition sources from the handling area.[9]

  • Review SDS: Obtain and read the Safety Data Sheet (SDS) for the specific Chlorobenzilate product you are using.[3]

2. Donning PPE

  • Put on PPE in the following order:

    • Inner layer of clothing (long-sleeved shirt and pants).

    • Chemical-resistant boots.

    • Coveralls.

    • Chemical-resistant apron (if required).

    • Respirator (perform a seal check).

    • Safety goggles and face shield.

    • Chemical-resistant gloves (pull cuffs over the sleeves of the coveralls).

3. Chemical Handling

  • Avoid Contact: Do not allow the chemical to contact eyes or skin.[1]

  • Avoid Inhalation: Do not breathe in any dust, mists, or vapors.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling is complete and before removing PPE.[3]

4. Decontamination and Doffing PPE

  • Decontaminate Gloves: Wash the exterior of your gloves with soap and water before removing any other PPE.[5]

  • Removal Sequence: Remove PPE in an order that minimizes cross-contamination:

    • Apron.

    • Coveralls.

    • Boots.

    • Face shield and goggles.

    • Respirator.

    • Gloves (turn them inside out as you remove them).

  • Wash Hands: Wash hands and any exposed skin immediately and thoroughly with soap and water.[9]

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_decon 3. Decontamination cluster_disposal 4. Waste Disposal prep_area Prepare Ventilated Area (Fume Hood) review_sds Review Safety Data Sheet prep_area->review_sds don_ppe Don Full PPE review_sds->don_ppe handle_chem Handle this compound (Avoid Contact/Inhalation) don_ppe->handle_chem Proceed to Task decon_ppe Decontaminate Reusable PPE handle_chem->decon_ppe Task Complete collect_waste Collect Waste in Sealed, Labeled Containers handle_chem->collect_waste Generate Waste doff_ppe Doff PPE Correctly decon_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_hw Dispose as Hazardous Waste (Follow EPA/Local Regulations) wash_hands->dispose_hw collect_waste->dispose_hw

Caption: Workflow for safe handling and disposal of Chlorobenzilate.

Disposal Plan: Spills and Waste Management

Chlorobenzilate and all associated contaminated materials must be treated as hazardous waste.[1][10]

1. Spill Response Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Control Access: Secure and control entrances to the contaminated zone.[1]

  • Ventilate: Ventilate the area of the spill.

  • Dampen/Absorb:

    • For solid spills , gently dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[1][9]

    • For liquid spills , absorb with an inert material like vermiculite, dry sand, or earth.[1][2]

  • Collect: Carefully transfer the absorbed or dampened material into a suitable, sealable container for hazardous waste.[9] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining residue.[9]

  • Decontaminate Surface: Wash the spill surface first with 60-70% ethanol, and then follow with a thorough soap and water wash.[1][9]

  • Containerize Waste: Seal all contaminated materials (absorbent, used PPE, cleaning cloths) in a vapor-tight, properly labeled plastic bag or container for disposal.[2][9]

  • Prohibition: DO NOT wash spills or cleaning materials into the sewer system.[1]

2. Routine Waste Disposal

  • Waste Segregation: Collect all materials contaminated with Chlorobenzilate, including disposable PPE, glassware, and absorbent paper, in designated hazardous waste containers.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "Chlorobenzilate".[2]

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal facility, adhering to all federal (EPA), state (DEP), and local regulations.[1] Incineration in a unit equipped with an effluent gas scrubber is a recommended disposal method.[2]

  • Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials such as strong acids and bases.[1][9]

G spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE (incl. Respirator) evacuate->ppe absorb Absorb (Liquid) or Dampen (Solid) ppe->absorb collect Collect Spill Material into Sealed Container absorb->collect decon Decontaminate Surface (Ethanol then Soap/Water) collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Step-by-step emergency response plan for a Chlorobenzilate spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.